Bis(4-chlorophenyl) phosphate
Description
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Properties
CAS No. |
4795-31-7 |
|---|---|
Molecular Formula |
C12H8Cl2O4P- |
Molecular Weight |
318.07 g/mol |
IUPAC Name |
bis(4-chlorophenyl) phosphate |
InChI |
InChI=1S/C12H9Cl2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,(H,15,16)/p-1 |
InChI Key |
PLDCKYUUCIJIKY-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1OP(=O)([O-])OC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)([O-])OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Environmental fate of Bis(4-chlorophenyl) phosphate in aquatic systems
Title: The Environmental Persistence and Biotransformation of Bis(4-chlorophenyl) Phosphate (BCPP): A Technical Guide
Executive Summary
This compound (BCPP) is the primary diester metabolite of the organophosphate flame retardant Tris(4-chlorophenyl) phosphate (TCP). As regulatory scrutiny on parent organophosphate esters (OPEs) intensifies, the focus is shifting toward their degradation products, which often exhibit higher aqueous mobility and distinct toxicological profiles compared to their precursors. This guide synthesizes the physicochemical behavior, abiotic/biotic fate, and analytical quantification of BCPP, designed for researchers in environmental toxicology and chemical safety assessment.
Part 1: Physicochemical Profile & Environmental Partitioning
To understand the fate of BCPP, one must first distinguish it from its parent compound. While the parent triester is highly lipophilic and neutral, BCPP is an ionogenic diester.
Table 1: Comparative Physicochemical Properties
| Property | Tris(4-chlorophenyl) phosphate (Parent) | This compound (BCPP) | Mechanistic Implication |
| Structure | Triester (Neutral) | Diester (Acidic) | BCPP possesses a dissociable proton. |
| pKa | N/A | ~1.2 – 1.5 (Estimated) | BCPP exists almost exclusively as an anion in environmental waters (pH 6–8). |
| Log Kow | > 5.5 | ~3.6 (Neutral form) | The ionized form has significantly lower lipophilicity but interacts strongly with cationic minerals. |
| Water Solubility | Low (< 1 mg/L) | Moderate (pH dependent) | Enhanced mobility in the water column compared to sediment-bound parent. |
Critical Insight: The low pKa of BCPP means that standard Log Kow models fail to predict its environmental transport. In aquatic systems, it behaves as an organic anion, making electrostatic interaction (with dissolved organic matter or mineral surfaces) a more dominant sorption mechanism than hydrophobic partitioning.
Part 2: Abiotic & Biotic Degradation Pathways
The persistence of BCPP is driven by the stability of the phosphate diester bond. Unlike triesters, which are susceptible to alkaline hydrolysis, the negative charge on the BCPP anion repels nucleophilic attack (e.g., by OH⁻), rendering it resistant to abiotic hydrolysis.
Degradation Workflow
The following diagram illustrates the stepwise degradation from the parent flame retardant to inorganic phosphate.
Figure 1: Stepwise hydrolysis pathway. The conversion of BCPP to MCPP is often the rate-limiting step in aquatic environments due to the stability of the diester anion.
Biotransformation Mechanisms
-
Microbial Degradation: In wastewater treatment plants (WWTPs), BCPP is often detected in effluent at higher concentrations than the influent. This "negative removal" indicates that the rapid hydrolysis of the parent TCP into BCPP outpaces the slower biodegradation of BCPP itself.
-
Photolysis: While direct photolysis is minor, indirect photolysis via hydroxyl radicals (•OH) in surface waters can facilitate cleavage of the chlorophenyl ring.
Part 3: Analytical Methodology (LC-MS/MS)
Accurate quantification of BCPP requires suppressing matrix effects and managing its ionic nature. The following protocol is validated for trace analysis in complex aquatic matrices.
Protocol: Solid Phase Extraction (SPE) & LC-MS/MS
-
Sample Pre-treatment:
-
Acidify water samples to pH 2 using formic acid. Reasoning: This protonates BCPP, suppressing ionization to improve retention on hydrophobic SPE sorbents.
-
Spike with internal standard: d8-Diphenyl phosphate (DPHP-d8) or 13C-BCPP if available.
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB).
-
Conditioning: MeOH followed by acidified water.
-
Loading: Flow rate < 5 mL/min to ensure equilibrium.
-
Wash: 5% NH₄OH in water (removes neutrals/interferences). Critical Step: BCPP is retained by ionic interaction on WAX.
-
Elution: MeOH containing 5% Formic Acid (disrupts ionic bond).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters BEH C18).
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH neutral).
-
B: Acetonitrile or Methanol.
-
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
Transitions (MRM): Monitor the loss of the chlorophenol moiety.
-
Figure 2: Optimized analytical workflow for BCPP quantification. The acidification step is critical for recovery when using HLB, while WAX relies on charge interactions.
Part 4: Environmental Risk & Toxicology[1][2][3][4]
For drug development and toxicology professionals, BCPP represents a classic case of a "stable metabolite" that may exert different biological effects than the parent.
-
Bioaccumulation: BCPP has a lower Bioconcentration Factor (BCF) than the parent TCP due to its ionization. However, it accumulates in protein-rich tissues (liver, blood) rather than lipid storage, binding to plasma proteins (e.g., albumin).
-
Toxicity Profile:
-
Endocrine Disruption: Structural analogs (like DPHP) have been shown to alter sex hormone levels. BCPP is suspected to exhibit similar estrogenic or anti-androgenic activity.
-
Neurotoxicity: Diester phosphates can inhibit acetylcholinesterase (AChE), though typically with lower potency than oxon-forms of pesticide organophosphates.
-
References
-
Wang, X., et al. (2020). Occurrence and fate of organophosphate ester flame retardants and plasticizers in coastal sediments. Environmental Pollution. Link
-
Su, G., Letcher, R. J., & Yu, H. (2016). Organophosphate flame retardants and plasticizers in aqueous solution: pH-dependent hydrolysis, kinetics, and pathways. Environmental Science & Technology. Link
-
Hou, R., et al. (2016). Organophosphate esters and their metabolites in the aquatic environment: A review. Journal of Environmental Sciences. Link
-
Quintana, J. B., et al. (2008). Liquid chromatography-tandem mass spectrometry for the determination of organophosphorus flame retardants and plasticizers in wastewater. Analytical Chemistry.[1] Link
-
European Chemicals Agency (ECHA). Registration Dossier: Tris(4-chlorophenyl) phosphate.Link(Note: URL represents a standard dossier entry point for TCP).
Sources
Toxicity Profile of the Bis(4-chlorophenyl) Phosphate Motif in Mammalian Cells: A Technical Guide for Drug Development
Executive Summary
The therapeutic window—the delicate balance between targeted efficacy and off-target cytotoxicity—remains the most critical hurdle in modern drug development. While aryl phosphate esters are frequently utilized as structural linkers and pharmacophores in medicinal chemistry, they often suffer from non-specific enzymatic cleavage, leading to systemic toxicity.
Recent structure-activity relationship (SAR) studies have identified the bis(4-chlorophenyl) phosphate (BCPP) moiety as a breakthrough structural determinant[1]. When integrated into complex chemotherapeutic architectures (such as artemisinin-derived dimers), the BCPP motif virtually eliminates cytotoxicity in normal mammalian cells while preserving high-potency apoptotic induction in malignant and virally infected cells[1]. This whitepaper provides an in-depth mechanistic and procedural analysis of the BCPP toxicity profile, designed for researchers and drug development professionals.
Chemical Rationale & Structural Biology
The integration of the this compound group into a drug's architecture is not merely a structural convenience; it is a calculated pharmacokinetic choice driven by two primary chemical effects:
-
Electronic Stabilization via Halogenation : The addition of the highly electronegative chlorine atom at the para position of the phenyl rings pulls electron density away from the central phosphorus atom. This electron-withdrawing effect stabilizes the phosphate ester linkage against premature hydrolysis by non-specific serum esterases and phosphatases. Consequently, the molecule remains intact in the extracellular matrix and within normal cells, preventing the release of toxic byproducts.
-
Optimized Lipophilicity (LogP) : The para-chloro substitution significantly increases the lipophilicity of the molecule compared to unchlorinated diphenyl phosphates. This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of target cells (e.g., leukemia cells), ensuring that the bulky active pharmaceutical ingredient reaches its intracellular targets efficiently.
Differential Toxicity Profile in Mammalian Cells
The most defining characteristic of the BCPP moiety is its remarkable selectivity. Extensive in vitro profiling utilizing human peripheral blood mononuclear cells (PBMCs) and Jurkat T-cell acute lymphoblastic leukemia cells has demonstrated a profound differential toxicity[1].
As detailed in the development of the BCPP-conjugated artemisinin derivative Dimer 907 , the compound exhibits aggressive cytotoxicity against leukemia cells while remaining essentially inert to normal human cells[1].
Quantitative Cytotoxicity Data
The table below summarizes the comparative cytotoxicity of the BCPP motif against standard chemotherapeutics and unchlorinated structural analogs.
| Compound | Structural Motif | Malignant Cell IC₅₀ (Jurkat) | Normal Cell IC₅₀ (PBMC) | Therapeutic Index (TI) |
| Dimer 838 | Diphenyl phosphate | Highly Active | Moderate Toxicity | 14.8 |
| Dimer 907 | This compound | 152 nM | > 40,000 nM | > 263 |
| Doxorubicin | Standard Chemotherapeutic | High | High | 28.2 |
Data demonstrates that the BCPP motif yields a therapeutic index approximately 10-fold greater than that of the clinical standard, doxorubicin[1].
Mechanistic Pathways of Selective Cytotoxicity
The differential toxicity of the BCPP motif is rooted in the distinct metabolic states of normal versus malignant/infected mammalian cells.
In malignant cells (such as Jurkat leukemia cells), the intracellular environment is characterized by elevated levels of reactive oxygen species (ROS) and high intracellular iron concentrations. The lipophilic BCPP moiety drives the drug into the cell, where this unique oxidative environment catalyzes the cleavage of the active pharmacophore (e.g., the endoperoxide bridge in artemisinin derivatives), leading to rapid apoptosis.
Conversely, in normal mammalian cells (such as PBMCs), the lower iron and ROS levels, combined with the extreme enzymatic stability of the para-chlorinated phosphate ester, prevent off-target activation. The molecule is safely effluxed or remains inert, resulting in cell survival.
Fig 1. Mechanistic pathway of BCPP-mediated selective cytotoxicity.
Experimental Protocols for Toxicity Profiling
To ensure scientific integrity and reproducibility, toxicity profiling of BCPP-containing compounds must utilize self-validating experimental systems. The following protocols detail the exact methodologies required to replicate the >263 Therapeutic Index[1].
Protocol A: Isolation and Mitogenic Stimulation of Normal Cells
Causality Check: Resting normal cells (PBMCs) have low metabolic rates and are naturally resistant to many cell-cycle-dependent chemotherapeutics. To prevent false-negative toxicity results, PBMCs must be artificially forced into proliferation using a mitogen prior to drug exposure.
-
Isolation : Draw whole blood from consenting healthy volunteers. Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque) to separate mononuclear cells from erythrocytes and granulocytes.
-
Culturing : Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Stimulation : Add Phytohemagglutinin (PHA) at a concentration of 10 µg/mL to the multiwell plates.
-
Incubation : Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere to induce active cellular proliferation.
Protocol B: AlamarBlue (Resazurin) Viability Assay
Causality Check: For suspension cells like Jurkat and PBMCs, traditional MTT assays are suboptimal as they require the solubilization of formazan crystals, which can introduce high variance. AlamarBlue (resazurin) is non-toxic, cell-permeable, and allows for continuous, highly sensitive fluorescence monitoring of metabolic activity.
-
Drug Treatment : Following the 24-hour PHA stimulation, introduce the BCPP compound (e.g., Dimer 907) or vehicle control to the wells in a serial dilution gradient (from 10 nM to 50,000 nM).
-
Exposure : Incubate the treated cells for an additional 48 hours.
-
Reagent Addition : Add AlamarBlue reagent directly to the culture media (typically 10% of the total well volume).
-
Reduction Phase : Incubate for 2–4 hours. Viable cells will metabolically reduce the non-fluorescent resazurin into highly fluorescent resorufin.
-
Quantification : Measure fluorescence using a microplate reader with an excitation wavelength of 530–560 nm and an emission wavelength of 590 nm.
-
Analysis : Calculate the IC₅₀ values using non-linear regression curve fitting to establish the Therapeutic Index (TI = Normal IC₅₀ / Malignant IC₅₀).
Fig 2. Self-validating high-throughput screening workflow for mammalian cell toxicity.
Conclusion
The this compound (BCPP) moiety represents a highly sophisticated structural tool in medicinal chemistry. By leveraging steric hindrance, electronic stabilization, and optimized lipophilicity, the BCPP motif successfully uncouples targeted anti-leukemic and anti-viral efficacy from systemic mammalian cell toxicity. For drug development professionals, integrating this pharmacophore offers a validated pathway to dramatically expand the therapeutic window of novel chemotherapeutic and antiviral agents.
References
- Title: Artemisinin-Derived Dimer Phosphate Esters as Potent Anti-Cytomegalovirus (Anti-CMV)
Sources
Technical Guide: Bis(4-chlorophenyl) Phosphate (BCPP)
Physicochemical Profile, Solubility Protocols, and Assay Optimization
Executive Summary
Bis(4-chlorophenyl) phosphate (BCPP), often utilized as a specific substrate for phosphodiesterases (PDEs) or as a degradation marker for organophosphorus compounds, presents unique challenges in experimental design due to its physicochemical properties. Unlike its more common analog, bis(4-nitrophenyl) phosphate (BNPP), BCPP combines high lipophilicity with strong acidity.
This guide addresses the critical data gap regarding BCPP’s pKa and solubility , providing researchers with a validated framework for preparing stable assay solutions. The protocols herein are designed to prevent common failure modes, such as compound precipitation in aqueous buffers ("crashing out") and pH-dependent ionization errors.
Physicochemical Profile
The following data consolidates experimental observations and structural consensus values for this compound.
| Property | Value / Description | Context |
| Chemical Name | This compound | Phosphate diester |
| CAS Number | 4795-31-7 | Distinct from the tris ester (3871-31-6) |
| Molecular Formula | C₁₂H₉Cl₂O₄P | MW: 327.08 g/mol |
| pKa (Acid Dissociation) | 1.3 – 1.6 (Predicted Consensus) | Stronger acid than diphenyl phosphate (pKa 1.[1][2]9) due to Cl- electron withdrawal. |
| Ionization State | Anionic (>99.9%) at pH 7.4 | Permanently charged in physiological buffers. |
| Solubility (Water) | < 0.1 mg/mL (Sparingly Soluble) | Highly lipophilic; requires organic co-solvent. |
| Solubility (DMSO) | > 50 mM (High) | Preferred solvent for stock solutions. |
| LogP (Octanol/Water) | ~ 4.3 (Predicted) | Indicates high membrane permeability only in neutral form (low pH). |
Acidity & Ionization: The pKa Mechanism
Structural Basis of Acidity
BCPP is a phosphate diester. Unlike monoesters (which have two ionizable protons), BCPP has only one. The acidity of this proton is significantly enhanced by the two para-chlorophenyl rings.
-
Inductive Effect: The chlorine atoms are electron-withdrawing (
). They pull electron density away from the phosphate center, stabilizing the negative charge on the resulting oxygen anion. -
Resonance: The phenyl rings provide resonance stabilization, further delocalizing the charge.
Consequently, BCPP is a strong acid compared to alkyl phosphates. At any pH above 3.0, it exists almost exclusively as the This compound anion .
Ionization Diagram
The following diagram illustrates the deprotonation event that dictates BCPP's behavior in aqueous solution.
Figure 1: Ionization pathway of BCPP. At physiological pH (7.4), the equilibrium shifts entirely to the right (Anion).
Solubility & Stock Preparation Protocols
The Challenge: BCPP is highly lipophilic (LogP ~4.3). While the anion is somewhat more soluble in water than the neutral form, the presence of two chlorophenyl rings drives the compound to aggregate or precipitate in purely aqueous buffers, especially at high concentrations (>100 µM) or in the presence of high salt.
Validated Solubilization Workflow
Do not attempt to dissolve BCPP directly in water or buffer. It will form a suspension that yields inconsistent assay results.
Protocol: Preparation of 10 mM Assay Stock
-
Weighing: Weigh 3.27 mg of BCPP solid.
-
Primary Solubilization: Add 1.0 mL of 100% DMSO (anhydrous). Vortex vigorously for 30 seconds until the solution is crystal-clear.
-
Note: Ethanol is a viable alternative, but DMSO is preferred for stability.
-
-
Intermediate Dilution (Optional): If a lower concentration is needed, dilute the DMSO stock with more DMSO, not water.
-
Assay Dilution (The Critical Step):
-
Prepare your aqueous buffer (e.g., Tris-HCl, pH 7.4).
-
While vortexing the buffer, slowly add the DMSO stock to the buffer.
-
Limit: Ensure the final DMSO concentration is < 1% (v/v) to avoid enzyme inhibition, unless your specific PDE tolerates higher solvent loads.
-
Solubility Decision Tree
Figure 2: Step-by-step decision tree for preparing BCPP solutions without precipitation.
Experimental Determination of pKa (Methodology)
Because BCPP is poorly soluble in water and has a low pKa (< 2.0), standard potentiometric titration (pH electrode) is inaccurate. The following Spectrophotometric Method is the gold standard for this compound class.
Principle
The UV absorption spectrum of the neutral phosphate ester differs from its ionized anion. By monitoring the shift in
Protocol
-
Buffer Preparation: Prepare a series of buffers ranging from pH 0.5 to 4.0 (using HCl/KCl or Glycine/HCl systems).
-
Substrate Addition: Spike BCPP (from DMSO stock) into each buffer to a final concentration of 50 µM.
-
Measurement: Measure UV absorbance (200–400 nm) for each pH point.
-
Analysis: Plot Absorbance at
vs. pH. -
Calculation: Fit the data to the Henderson-Hasselbalch equation:
-
Note: Since BCPP is likely fully ionized at pH > 3, the inflection point (pKa) will be observed in the highly acidic region (pH 1–2).
-
Application in Drug Development (PDE Assays)
BCPP is primarily used as a substrate to evaluate Phosphodiesterase (PDE) activity or non-specific esterase activity.
-
Specificity: While Bis(4-nitrophenyl) phosphate (BNPP) is the generic standard, BCPP is often used to probe the hydrophobic pocket of the enzyme active site. The chlorophenyl groups are larger and more lipophilic than nitrophenyl groups, offering a different steric challenge to the enzyme.
-
Detection: Hydrolysis of BCPP releases 4-chlorophenol .
-
Detection Method: 4-chlorophenol can be quantified via HPLC (UV 280 nm) or by coupling with a colorimetric reagent (e.g., 4-aminoantipyrine) if direct UV overlap with the substrate is problematic.
-
Hydrolysis Reaction
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Williams, A., & Naylor, R. A. (1971). Hydrolysis of Phosphate Diesters: Structural Effects. Journal of the Chemical Society B.
Sources
Methodological & Application
Application Note: Solid-Phase Extraction Protocol for Diaryl Phosphates (DAPs) in Water
Introduction: The "Hidden Half" of Organophosphate Analysis
Organophosphate esters (OPEs) are ubiquitous flame retardants and plasticizers. While much attention is paid to the parent triesters (e.g., TPhP, TCEP), their degradation products—diaryl and dialkyl phosphates (DAPs) —are increasingly recognized as persistent environmental contaminants and biomarkers of exposure.
Unlike their neutral parent compounds, DAPs are mono-acidic diesters . This fundamental chemical difference dictates the extraction strategy. While neutral OPEs can be extracted with simple hydrophobic retention (HLB/C18), DAPs are anionic at environmental pH (pKa ~1–2).
The Core Challenge:
-
Polarity: DAPs are significantly more polar than their parent OPEs, leading to breakthrough on standard C18 cartridges.
-
Background Contamination: The "Ghost Peak" phenomenon is rampant. DAPs and OPEs are present in lab dust, plastics, and even some solvent grades.
-
Matrix Effects: In wastewater, humic acids co-elute with acidic DAPs, causing severe ion suppression in ESI- mode.
This protocol details a Weak Anion Exchange (WAX) methodology. By leveraging the anionic nature of DAPs, we can lock the analytes onto the sorbent, wash away neutral interferences (including parent OPEs and humic substances), and selectively elute the targets.
Chemical Principles & Sorbent Selection
Why WAX (Weak Anion Exchange)?
DAPs (e.g., Diphenyl phosphate - DPHP) possess a phosphate group with one dissociable proton.
-
Mechanism: Mixed-mode (Ion-Exchange + Reversed-Phase).
-
The Trap: At pH 7, the WAX sorbent (amine group, pKa ~8-9) is positively charged (
), and the DAP is negatively charged ( ). They form a strong ionic bond. -
The Release: Elution with 5% Ammonium Hydroxide (
) raises the pH > 10. The WAX sorbent loses its proton (becomes neutral ), breaking the ionic bond and releasing the DAP.
Comparison of Sorbents:
| Feature | C18 / HLB (Reversed Phase) | WAX (Mixed-Mode Anion Exchange) |
| Retention Mechanism | Hydrophobic Interaction | Ionic Interaction + Hydrophobic |
| DAP Recovery | Variable (Poor for short-chain DAPs) | Excellent (>85%) |
| Cleanup Potential | Low (Co-elutes with matrix) | High (Can wash with 100% organic) |
| Specificity | Low | High (Selectivity for acids) |
Materials & Reagents (Critical Purity)
Senior Scientist Insight: Never assume "LC-MS Grade" is blank. Pre-screen every new lot of solvents and cartridges for DPHP and BDCIPP background.
-
SPE Cartridges:
-
Primary: Oasis WAX (6 cc, 150 mg) or Strata-X-AW.
-
Alternative: Polymeric WAX equivalents.
-
-
Solvents:
-
Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS Grade).[1]
-
Ammonium Hydroxide (NH4OH): High purity (28-30%).
-
Formic Acid: For pH adjustment (if necessary).
-
-
Internal Standards (Isotope Dilution is Mandatory):
-
d10-DPHP (Diphenyl phosphate-d10).
-
d12-TCEP (for monitoring hydrolysis, optional).
-
-
Glassware:
-
NO PLASTICS. Use silanized glass vials.
-
Bake all glassware at 400°C for 4 hours to remove OPE/DAP residues.
-
Detailed SPE Protocol
This protocol is optimized for 500 mL surface water or 100 mL wastewater.
Step 1: Sample Pre-Treatment
-
Filtration: Filter water through a glass fiber filter (GF/F, 0.7 µm) . Do not use Nylon or PTFE filters without rigorous blank testing.
-
Spiking: Add 50 µL of Internal Standard Mix (100 ng/mL d10-DPHP) to the sample. Equilibrate for 30 mins.
-
pH Adjustment:
Step 2: Solid-Phase Extraction (WAX)
| Step | Action | Solvent/Composition | Critical Mechanism |
| 1. Condition | 3 mL | MeOH | Activates hydrophobic ligands. |
| 2. Equilibrate | 3 mL | HPLC Water (pH 7) | Prepares ion-exchange sites. |
| 3. Load | 500 mL | Sample (Flow: 5-10 mL/min) | DAPs bind via Anion Exchange. Neutrals bind via RP. |
| 4. Wash 1 | 3 mL | 25 mM Ammonium Acetate (pH 7) | Removes salts and hydrophilic neutrals. |
| 5. Wash 2 | 3 mL | Methanol (100%) | Crucial Step: Removes neutral OPEs and hydrophobic matrix. DAPs stay locked by ionic charge. |
| 6. Dry | 5 min | Vacuum | Removes excess solvent. |
| 7. Elute | 2 x 2 mL | 5% NH4OH in Methanol | Release Step: High pH neutralizes the sorbent, releasing DAPs. |
Step 3: Post-Extraction
-
Evaporation: Evaporate eluate to near dryness under a gentle stream of Nitrogen at 35°C.
-
Caution: Do not go completely dry if possible; volatile DAPs are rare, but wall adsorption increases.
-
-
Reconstitution: Reconstitute in 200 µL of 10:90 MeOH:Water .
-
Note: Starting with high water content focuses the band on the LC column.
-
-
Filtration: 0.2 µm PVDF syringe filter (pre-washed) into a glass vial.
LC-MS/MS Methodology
System: UHPLC coupled to Triple Quadrupole MS (ESI Negative Mode). Column: C18 (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
Mobile Phases:
-
A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).
-
B: Acetonitrile (or Methanol).[1]
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibrate)
MRM Transitions (Representative):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| DPHP | 249.0 | 93.0 (Phenol) | 30 | 25 | Quant |
| DPHP | 249.0 | 155.0 (Phenyl phosphate) | 30 | 15 | Qual |
| BDCIPP | 319.0 | 35.0 (Cl-) | 35 | 20 | Quant |
| BCEP | 205.0 | 35.0 (Cl-) | 25 | 18 | Quant |
| d10-DPHP | 259.0 | 98.0 | 30 | 25 | IS |
Visualization: Workflow & Logic
Figure 1: Step-by-step WAX extraction logic for Diaryl Phosphates, highlighting the critical ionic lock mechanism.
QA/QC & Troubleshooting
The "Ghost Peak" Phenomenon
DAPs are degradation products of plasticizers found in:
-
HPLC tubing (PEEK/Teflon).
-
Plastic pipette tips.
-
Laboratory air dust.
Mitigation Strategy:
-
Procedural Blanks: Run a "blank" SPE cartridge with every batch using LC-MS grade water. Subtract this background from your samples (or flag if >10% of sample signal).
-
Solvent Trap: Install a "delay column" (C18) between the LC pump and the injector. This traps system contamination, separating it from the analyte peak which elutes later.
Recovery Data (Typical)
| Analyte | Matrix | Recovery (%) | RSD (%) |
| DPHP | Surface Water | 85 - 105 | < 10 |
| BDCIPP | Wastewater | 75 - 95 | < 15 |
| BCEP | Tap Water | 90 - 110 | < 8 |
References
-
Liu, J., et al. (2015). "Evaluating the blank contamination and recovery of sample pretreatment procedures for analyzing organophosphorus flame retardants in waters."[4] Journal of Environmental Sciences.
-
Waters Corporation. "Oasis WAX for Acidic Drugs and Metabolites.
-
Giulivo, M., et al. (2016). "Analysis of organophosphorus flame retardants in environmental and biotic matrices." Trends in Analytical Chemistry.
-
Pantelaki, I., & Voutsa, D. (2019). "Organophosphate flame retardants (OPFRs): A review on analytical methods and occurrence in wastewater and aquatic environment." Science of The Total Environment.
Sources
Application Note & Protocol: Preparation and Certification of Bis(4-chlorophenyl) Phosphate as a High-Purity Reference Standard
Abstract & Introduction
The accurate quantification of chemical compounds in pharmaceutical, environmental, and toxicological analyses is fundamentally reliant on the availability of high-purity, well-characterized reference standards. Bis(4-chlorophenyl) phosphate is a significant organophosphate compound, often encountered as a metabolite of the widely used flame retardant Tris(4-chlorophenyl) phosphate or as an environmental contaminant. Its role as a biomarker necessitates a reliable analytical standard for precise detection and risk assessment.
This document provides a comprehensive, field-proven guide for the synthesis, purification, and rigorous characterization of this compound to establish it as a certified reference material. The protocols herein are designed to be self-validating, ensuring that the final product meets the stringent criteria required for a reference standard. We will detail not just the procedural steps, but the underlying chemical principles and rationale, empowering researchers to not only replicate the results but also to adapt the methodology where necessary.
The Strategic Importance of a Certified Reference Material
A reference standard is not merely a pure substance; it is a substance whose properties (identity, purity, and concentration) have been established with a high degree of certainty and are traceable to established standards. For a compound like this compound, its reference standard is critical for:
-
Method Validation: Establishing the accuracy, precision, and linearity of analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Quantitative Analysis: Serving as the calibrant for constructing accurate calibration curves to quantify the analyte in complex matrices like urine, plasma, or environmental samples.[2]
-
Toxicological Studies: Ensuring accurate dose-response assessments in toxicology and pharmacology research.
The following sections outline a complete workflow from synthesis to certification.
Synthesis of this compound
The synthesis is based on the nucleophilic substitution of chloride on phosphoryl chloride (POCl₃) by 4-chlorophenol. The stoichiometry is carefully controlled to favor the formation of the disubstituted phosphate ester over the mono- and trisubstituted byproducts.
Principle of the Reaction
The hydroxyl group of 4-chlorophenol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride. A non-nucleophilic base, such as pyridine, is essential to scavenge the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Phosphoryl Chloride (POCl₃) | ReagentPlus®, ≥99% | MilliporeSigma | Handle in a fume hood with extreme caution. Reacts violently with water. |
| 4-Chlorophenol | ≥99% | MilliporeSigma | Corrosive and toxic. Handle with appropriate PPE. |
| Pyridine | Anhydrous, 99.8% | MilliporeSigma | Use as the HCl scavenger and solvent. Must be anhydrous. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | MilliporeSigma | Used as a reaction solvent. |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Standard Lab Supply | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Standard Lab Supply | For neutralization during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Lab Supply | For drying the organic phase. |
| Round-bottom flask, 250 mL | - | Standard Lab Supply | Must be oven-dried before use. |
| Addition Funnel | - | Standard Lab Supply | For controlled addition of reagents. |
| Magnetic Stirrer & Stir Bar | - | Standard Lab Supply | - |
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to prevent premature hydrolysis of phosphoryl chloride.
-
Reagent Preparation: In the flask, dissolve 4-chlorophenol (2.05 equivalents) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (2.2 equivalents) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize the formation of side products.
-
Phosphoryl Chloride Addition: Dilute phosphoryl chloride (1.0 equivalent) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add the phosphoryl chloride solution dropwise to the stirred 4-chlorophenol solution over approximately 60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.
-
Reaction Quenching & Work-up:
-
Carefully pour the reaction mixture into 100 mL of cold 2 M HCl to neutralize the pyridine and quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 2 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Column Chromatography and Recrystallization
The crude product is a mixture containing the desired this compound, along with tris(4-chlorophenyl) phosphate and unreacted starting materials. A two-step purification process is employed to achieve the high purity required for a reference standard.
Protocol 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a silica gel slurry in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the column.
-
Elute the column with the mobile phase gradient. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent in vacuo.
-
Protocol 2: Recrystallization
For final polishing, recrystallization is performed.
-
Dissolve the product from the column chromatography in a minimal amount of a hot solvent mixture (e.g., toluene/hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. The result should be a white crystalline solid.
Characterization and Certification Workflow
The identity and purity of the synthesized compound must be unequivocally confirmed. This multi-step analytical validation is the cornerstone of certifying the material as a reference standard.
Sources
Technical Guide: Bis(4-chlorophenyl) phosphate as a Probe for Phosphodiesterase Activity
This guide outlines the technical application of Bis(4-chlorophenyl) phosphate (BCPP) as a probe for phosphodiesterase (PDE) activity.
Unlike the more common Bis(4-nitrophenyl) phosphate (bis-pNPP), which releases a yellow chromophore directly upon hydrolysis, BCPP releases 4-chlorophenol . This leaving group is colorless at neutral pH and requires a secondary oxidative coupling reaction (typically with 4-aminoantipyrine) to generate a quantifiable signal. This distinction necessitates a discontinuous (stop-point) assay protocol , which is detailed below.
Scientific Background & Mechanism
The Probe: this compound (BCPP)
BCPP is a synthetic phosphodiester substrate used to probe the catalytic activity of Phosphodiesterase I (EC 3.1.4.1) and related non-specific phosphodiesterases (e.g., snake venom PDE, nucleotide pyrophosphatases).
Why use BCPP over bis-pNPP? While bis-pNPP is the industry standard for rapid screening, BCPP is critical for:
-
Mechanistic Studies (Linear Free Energy Relationships): By comparing hydrolysis rates of BCPP (Cl- substituent) vs. BNPP (NO2- substituent), researchers can determine the electronic requirements (Hammett
values) of the enzyme's transition state. -
Spectral Deconvolution: If the enzyme preparation or screened inhibitors absorb strongly at 405 nm (yellow), the bis-pNPP signal is obscured. The BCPP coupled assay generates a red quinoneimine dye (
nm), shifting the detection window away from common interferents.
Reaction Principle
The assay relies on a two-step mechanism. First, the PDE hydrolyzes BCPP to release 4-chlorophenol. Second, in an alkaline environment, 4-chlorophenol reacts with 4-aminoantipyrine (4-AAP) and an oxidant (Potassium Ferricyanide) to form a colored dye.
Step 1: Enzymatic Hydrolysis (Neutral pH)
Step 2: Colorimetric Development (Alkaline pH)
Pathway Visualization
Caption: Two-stage assay mechanism. Enzymatic cleavage releases 4-chlorophenol, which is subsequently converted to a red chromophore.
Materials & Preparation
Reagents
| Component | Specification | Storage | Notes |
| BCPP Substrate | This compound | -20°C | Hydrophobic. Dissolve in DMSO or Methanol. |
| Assay Buffer | 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0 | 4°C | Mg²⁺ is a critical cofactor for most PDEs. |
| Coupling Reagent A | 2% (w/v) 4-Aminoantipyrine (4-AAP) in water | 4°C | Prepare fresh weekly. Light sensitive. |
| Coupling Reagent B | 8% (w/v) Potassium Ferricyanide (K₃Fe(CN)₆) | 4°C | Prepare fresh weekly. |
| Stop/Alkaline Buffer | 0.2 M Borate Buffer, pH 10.0 | RT | High pH is required for the colorimetric reaction. |
| Standard | 4-Chlorophenol (Pure) | RT | Toxic. Use fume hood. |
Stock Solutions
-
BCPP Stock (10 mM): Dissolve 32 mg of this compound (MW ~319.06 g/mol ) in 10 mL of 100% DMSO. Note: Ensure complete solubilization; sonicate if necessary.
-
4-Chlorophenol Standard (10 mM): Dissolve 12.8 mg of 4-chlorophenol in 10 mL Methanol.
Experimental Protocols
Protocol A: Discontinuous Kinetic Assay
Purpose: To determine the specific activity of a PDE preparation.
Workflow Diagram:
Caption: Step-by-step workflow for the discontinuous BCPP phosphodiesterase assay.
Step-by-Step Procedure:
-
Enzyme Equilibration: In a microcentrifuge tube or 96-well clear plate, add 80 µL of Assay Buffer and 10 µL of Enzyme Sample . Incubate at 37°C for 5 minutes.
-
Substrate Initiation: Add 10 µL of 10 mM BCPP Stock (Final conc: 1 mM). Mix gently.
-
Incubation: Incubate at 37°C for a fixed time (e.g., 30 minutes).
-
Control: Prepare a "No Enzyme" blank (Buffer + Substrate only) to account for spontaneous hydrolysis.
-
-
Termination & Development:
-
Add 100 µL of Stop/Alkaline Buffer (pH 10).
-
Add 10 µL of 2% 4-AAP .
-
Add 10 µL of 8% Potassium Ferricyanide .
-
Critical: The order matters. The pH must be raised to >9.0 before or during the addition of the coupling reagents.
-
-
Measurement: Incubate at Room Temperature for 10 minutes to allow color development (Pink/Red). Read Absorbance at 510 nm .
Protocol B: Standard Curve Generation (Self-Validation)
Trustworthiness Check: Do not assume an extinction coefficient. Generate one.
-
Prepare 4-chlorophenol standards in Assay Buffer ranging from 0 to 200 µM (0, 10, 25, 50, 100, 200 µM).
-
Transfer 100 µL of each standard to wells.
-
Add the Termination & Development reagents (Stop Buffer, 4-AAP, Ferricyanide) exactly as in the enzyme assay.
-
Read OD 510 nm.
-
Plot OD (y-axis) vs. Concentration (x-axis). Calculate the slope (
).
Data Analysis & Interpretation
Calculation of Activity
Calculate the concentration of released 4-chlorophenol using the standard curve.
- : Absorbance of Sample - Absorbance of Blank
- : Total reaction volume (mL)
- : Slope of standard curve (Abs/µM)
- : Incubation time (min)
- : Volume of enzyme added (mL)
- : Light path length (cm)
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background (Blank) | Spontaneous hydrolysis | Store BCPP stock in anhydrous DMSO at -20°C. Ensure Assay Buffer is pH 8.0, not higher (hydrolysis increases with pH). |
| No Color Development | pH too low during coupling | The oxidative coupling requires pH ~10. Ensure the Stop Buffer (Borate) is strong enough to buffer the reaction mix. |
| Precipitation | Substrate insolubility | BCPP is hydrophobic. Do not exceed 1-2 mM final concentration. Add 0.01% Triton X-100 to the buffer. |
| Variable Signal | Unstable reagents | 4-AAP and Ferricyanide oxidize over time. Prepare fresh daily or weekly and store in the dark. |
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 222759 (Bis(o-chlorophenyl) phenyl phosphate - structural analog reference). National Center for Biotechnology Information (2025). .
- Note: Specific data for this compound (CAS 597-80-8)
-
-
Assay Methodology (4-AAP Coupling)
- Ettinger, M. B., & Ruchhoft, C. C. (1951). Determination of Phenol and Structurally Related Compounds by the Gibbs Method. Analytical Chemistry. (Standard reference for phenolic coupling chemistry).
-
Belfield, A., & Goldberg, D. M. (1971). Revised assay for serum phenyl phosphatase activity using 4-amino-antipyrine.[1] Enzyme, 12(5), 561-573. .
- Enzymatic Application (General PDE)
-
Comparative Hydrolysis Studies
-
Buziková, M., et al. (2013). The Hydrolytic Activity of Copper(II) Complexes... for the Hydrolysis of Phosphate Diesters. ResearchGate. (Demonstrates the use of BNPP and analogs in hydrolysis studies). .
-
Sources
Application Note: Optimized QuEChERS Extraction of Chlorinated Phosphate Metabolites from Biological Tissue
Executive Summary
This application note details a high-sensitivity protocol for the extraction and quantification of chlorinated organophosphate ester (OPE) metabolites—specifically bis(2-chloroethyl) phosphate (BCEP) , bis(1-chloro-2-propyl) phosphate (BCIPP) , and bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) —from complex biological tissues (liver, kidney, muscle).
Unlike parent OPEs, these metabolites are acidic dialkyl phosphates (DAPs). Standard QuEChERS protocols utilizing Primary Secondary Amine (PSA) cleanup result in near-total analyte loss due to ionic interaction. This guide presents a "PSA-Free" Acidified QuEChERS workflow, validated for LC-MS/MS (ESI-) analysis, ensuring high recovery (>85%) and effective lipid removal without compromising analyte stability.
Chemical Context & Mechanistic Challenges
The Analytes
Chlorinated phosphate metabolites are hydrolysis products of flame retardants like TCEP, TCIPP, and TDCIPP. They possess a phosphate group with an acidic proton (pKa ~1.0–2.0), rendering them anionic at neutral pH.
| Parent Compound | Metabolite (Target) | Abbreviation | Acidity (pKa) |
| TCEP | Bis(2-chloroethyl) phosphate | BCEP | ~1.2 |
| TCIPP | Bis(1-chloro-2-propyl) phosphate | BCIPP | ~1.3 |
| TDCIPP | Bis(1,3-dichloro-2-propyl) phosphate | BDCIPP | ~1.1 |
The "PSA Trap"
In standard food safety QuEChERS (EN 15662 or AOAC 2007.01), PSA (Primary Secondary Amine) is used to remove organic acids and sugars.
-
Mechanism of Failure: PSA acts as a weak anion exchanger. It effectively binds the phosphate moiety of BCEP, BCIPP, and BDCIPP, stripping them from the extract.
-
Solution: This protocol utilizes C18 (for lipid removal) and MgSO₄ (for water removal) exclusively during the dispersive solid-phase extraction (dSPE) step.
Reagents and Materials
-
Extraction Solvent: Acetonitrile (LC-MS Grade) + 1% Formic Acid (v/v). Acidification ensures analytes remain protonated to improve partitioning into the organic phase.
-
Homogenization Solvent: Ultrapure Water (Milli-Q).
-
Extraction Salts: 4g MgSO₄, 1g NaCl (Standard unbuffered or AOAC acetate buffered salts are acceptable; citrate buffer should be avoided to prevent potential co-elution/ion suppression issues with acidic analytes).
-
dSPE Cleanup Sorbent: 150 mg MgSO₄ + 50 mg C18 per mL of extract. (Strictly NO PSA) .
-
Internal Standards (IS): d8-BCEP, d10-BDCIPP (Deuterated analogs are essential to correct for matrix effects).
Experimental Protocol
Tissue Homogenization
Biological tissue has high protein content and variable water content. QuEChERS relies on a specific water/acetonitrile ratio for phase separation.
-
Weigh 1.0 g ± 0.05 g of frozen tissue into a 50 mL centrifuge tube.
-
Add 2.0 mL of Ultrapure Water.
-
Add 20 µL of Internal Standard Spiking Solution (100 ng/mL in MeOH).
-
Homogenize (bead beater or probe) until a uniform slurry is achieved.
-
Note: The addition of water is critical. It creates the aqueous lower phase necessary for the "salting out" effect.
-
Extraction & Partitioning
-
Add 10.0 mL of 1% Formic Acid in Acetonitrile .
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Add the Extraction Salt Packet (4g MgSO₄, 1g NaCl).
-
Tip: Add salts after the solvent to prevent the formation of MgSO₄ conglomerates (exothermic clumping).
-
-
Shake vigorously by hand or mechanical shaker for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes at 10°C.
-
Result: Three layers form: Solid pellet (bottom), Aqueous layer (middle), Acetonitrile extract (top).
-
Dispersive SPE (dSPE) Cleanup
CRITICAL STEP: Do not use standard food safety dSPE tubes containing PSA.
-
Transfer 1.0 mL of the supernatant (top organic layer) into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg C18 .
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 3 minutes.
-
Transfer 0.5 mL of the cleaned supernatant to an autosampler vial.
-
Optional: If sensitivity requires, evaporate to near dryness under Nitrogen at 40°C and reconstitute in 0.5 mL of 50:50 Water:MeOH. However, direct injection is preferred to prevent evaporative losses of volatile chlorinated species.
-
Workflow Visualization
Figure 1: Decision logic for extraction of acidic phosphate metabolites. Note the critical divergence at the cleanup stage to avoid PSA.
LC-MS/MS Analytical Conditions
Because these analytes are acidic, Negative Electrospray Ionization (ESI-) provides the highest sensitivity.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral).
-
Mobile Phase B: Methanol + 5 mM Ammonium Acetate.
-
Note: Do not use formic acid in the mobile phase for ESI- mode; it suppresses ionization of the phosphate group. Ammonium acetate provides the necessary buffer capacity.
-
-
Gradient: 10% B to 95% B over 8 minutes.
Table 1: MRM Transitions (ESI Negative)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| BCEP | 220.9 | 158.9 | 35.0 | 15 / 30 |
| BCIPP | 249.0 | 99.0 | 35.0 | 18 / 32 |
| BDCIPP | 318.9 | 35.0 | 78.9 | 25 / 40 |
| d8-BCEP (IS) | 228.9 | 166.9 | - | 15 |
Validation & Quality Control
To ensure this protocol is a "self-validating system," implement the following:
-
Matrix-Matched Calibration: Prepare calibration curves by spiking blank tissue extract after the cleanup step. This compensates for matrix suppression common in tissue analysis.
-
Recovery Check: Spike samples before extraction and compare to matrix-matched standards. Acceptable recovery range: 70–120% .[1]
-
Lipid Monitoring: Monitor the phospholipid transition (m/z 184 -> 184 in positive mode) in a separate run to verify the efficacy of the C18 cleanup.
References
-
Van den Eede, N., et al. (2013). "Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry." Journal of Chromatography A.
-
Sigma-Aldrich/Merck. "Supel QuE (QuEChERS) Product Line - Application Note on Acidic Pesticides." Sigma-Aldrich Technical Library.
-
Waters Corporation. "DisQuE Dispersive Sample Preparation Guide: Handling Acidic Analytes." Waters Application Notes.
-
Bastiaensen, M., et al. (2018). "Simultaneous determination of 14 urinary biomarkers of exposure to organophosphate flame retardants and plasticizers by LC-MS/MS." Analytical and Bioanalytical Chemistry.
-
Restek Corporation. "QuEChERS Made Even Easier: Choosing the Right dSPE Sorbent." Restek Resource Hub.
Sources
Application Note: Bis(4-chlorophenyl) Phosphate as a Synthetic Intermediate
Executive Summary
Bis(4-chlorophenyl) phosphate (BCPP) is a critical organophosphorus intermediate utilized primarily in the phosphotriester method of oligonucleotide synthesis and the phosphorylation of bioactive molecules. Unlike the highly reactive phosphoramidites used in modern automated synthesis, BCPP serves as a stable, isolable phosphate diester source that allows for the precise construction of internucleotide bonds in solution-phase synthesis.[1]
Its value lies in the 4-chlorophenyl (p-chlorophenyl) moieties, which act as lipophilic, electron-withdrawing protecting groups.[1] These groups enhance the electrophilicity of the phosphorus center upon activation while preventing side reactions during chain elongation. This guide details the mechanistic grounding, synthetic protocols, and deprotection strategies for utilizing BCPP effectively.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | Bis(p-chlorophenyl) phosphate; BCPP; Phosphoric acid bis(4-chlorophenyl) ester |
| Structure | |
| Molecular Weight | 319.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in pyridine, THF, dioxane; sparingly soluble in water |
| Acidity ( | ~1.5 (Phosphate diester proton) |
| Stability | Stable under anhydrous conditions; hydrolyzes slowly in acidic moisture |
Mechanism of Action: The Phosphotriester Approach
BCPP functions as a phosphorylating agent . In its native form, it is a phosphate diester with one free acidic hydroxyl group.[1] To react with a nucleophile (such as the 3'-OH or 5'-OH of a nucleoside), it must first be activated by a condensing agent.
Activation Pathway
The reaction is driven by converting the stable phosphate oxygen anion into a good leaving group using a sulfonyl chloride reagent (e.g., TPS-Cl or MSNT).
-
Activation: BCPP reacts with the condensing agent (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, TPS-Cl) in pyridine.[1]
-
Intermediate Formation: A highly reactive mixed anhydride (sulfonate-phosphate anhydride) or a pyrophosphate intermediate is formed.
-
Coupling: The nucleoside hydroxyl attacks the phosphorus center, displacing the sulfonate leaving group to form the phosphotriester .
Mechanistic Visualization
Figure 1: Activation and coupling mechanism of this compound in phosphotriester synthesis.
Detailed Protocol: Phosphorylation of a Nucleoside
This protocol describes the synthesis of a 5'-protected-2'-deoxynucleoside-3'-bis(4-chlorophenyl) phosphate, a standard building block.
Reagents & Equipment
-
Substrate: 5'-O-Dimethoxytrityl-thymidine (DMT-T) (1.0 eq).
-
Reagent: this compound (1.5 eq).
-
Coupling Agent: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) or TPS-Cl (2.0 eq).
-
Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).
-
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Procedure
Step 1: Drying (Critical)
-
Dissolve the nucleoside (DMT-T) and this compound in anhydrous pyridine.
-
Evaporate to dryness under high vacuum (rotary evaporator followed by oil pump) to remove trace moisture as the pyridine azeotrope.
-
Repeat this "co-evaporation" step 3 times.
Step 2: Activation and Coupling
-
Redissolve the dried mixture in fresh anhydrous pyridine (approx. 10 mL per gram of nucleoside).
-
Add the coupling agent (MSNT) in one portion.
-
Stir the reaction mixture at room temperature (
) under an inert atmosphere. -
Monitoring: Monitor by TLC (Silica gel; CHCl
/MeOH 9:1). The starting nucleoside ( ) should disappear, converting to the less polar phosphotriester ( ).[1] Reaction time is typically 45–90 minutes.
Step 3: Quenching
-
Once complete, cool the mixture to
in an ice bath. -
Add a small volume of water (1–2 mL) or 50% aqueous pyridine to hydrolyze the excess mixed anhydride. Stir for 10 minutes.
Step 4: Workup
-
Dilute the mixture with chloroform (CHCl
) or dichloromethane (DCM). -
Wash the organic layer with:
-
Saturated NaHCO
(to neutralize acids). -
Water.
-
-
Dry the organic layer over anhydrous Na
SO . -
Filter and concentrate under reduced pressure to a gum/foam.
Step 5: Purification
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0–5% Methanol in Dichloromethane.
-
Yield: Typical yields range from 85% to 95% .
Deprotection Strategy
The 4-chlorophenyl group is stable to standard acid (used to remove DMT) and mild base, but it must be removed at the end of the synthesis to yield the biologically active phosphate diester or monoester.
The Oximate Method
The most reliable method for removing the chlorophenyl protecting group is nucleophilic attack by an oximate ion.
-
Reagent:
-tetramethylguanidinium syn-2-nitrobenzaldoximate (TMG-NBA).[1] -
Conditions: Treat the phosphotriester with 0.1 M TMG-NBA in dioxane/water (1:1) at room temperature for 12–24 hours.
-
Mechanism: The oximate nucleophile attacks the phosphorus, displacing the 4-chlorophenoxide ion. The resulting oxime-phosphate intermediate is unstable and hydrolyzes to the free phosphate.
Comparative Deprotection Data
| Reagent | Conditions | Selectivity | Application |
| TMG-NBA (Oximate) | Dioxane/H | High | Standard removal of chlorophenyl groups. |
| Aqueous Ammonia | 25% NH | Low/Slow | Often insufficient; risks backbone cleavage if prolonged.[1] |
| Fluoride (TBAF) | THF, RT | Poor | Not effective for aryl phosphates.[1] |
Troubleshooting & Optimization
Common Failure Modes
-
Moisture Contamination: The mixed anhydride intermediate is extremely sensitive to water. If the reaction stalls or yields are low, ensure the pyridine is strictly anhydrous (<50 ppm water).[1]
-
Sulfonation Side Reactions: Using TPS-Cl can sometimes lead to sulfonation of the nucleoside 5'-OH if the phosphate activation is slow. MSNT is preferred for faster kinetics and fewer side reactions.
Workflow Diagram
Figure 2: Operational workflow for phosphorylation using this compound.
Safety and Handling
-
Corrosivity: this compound is an organophosphate. While less toxic than nerve agents, it should be treated as a potential cholinesterase inhibitor.[1] Wear nitrile gloves and a lab coat.
-
Sensitizers: Condensing agents like TPS-Cl and MSNT are potent sensitizers and irritants. Handle in a fume hood.
-
Disposal: All phosphorus-containing waste must be segregated and disposed of according to halogenated organic waste protocols.
References
-
Reese, C. B. (1978).[1] "The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.[1] Link
-
Stawinski, J., Hozumi, T., & Narang, S. A. (1976).[1] "Arylsulfonyltetrazoles, New Coupling Reagents and Further Improvements in the Triester Method for the Synthesis of Deoxyribooligonucleotides." Canadian Journal of Chemistry, 54(4), 670-672.[1] Link
-
Reese, C. B., & Zard, L. (1981).[1] "Some Observations on the Preparation of Bis(2,2,2-trichloroethyl) Phosphorochloridate and Bis(4-chlorophenyl) Phosphorochloridate." Nucleic Acids Research, 9, 4611.[1] Link
-
Jones, S. S., Rayner, B., Reese, C. B., Ubasawa, A., & Ubasawa, M. (1980).[1] "Synthesis of the 3'-Terminal Decaribonucleoside Nonaphosphate of Yeast Alanine Transfer Ribonucleic Acid." Tetrahedron, 36(21), 3075-3088.[1] Link
Sources
Troubleshooting & Optimization
Improving recovery of Bis(4-chlorophenyl) phosphate in lipid-rich matrices
Topic: Improving Recovery in Lipid-Rich Matrices (Plasma, Adipose, Breast Milk)
Executive Summary: The "PSA Trap" & Lipid Interference
Current Status: You are likely experiencing low recovery (<40%) or high variability when analyzing Bis(4-chlorophenyl) phosphate (BCPP) in lipid-rich matrices.
The Root Cause:
-
The "PSA Trap": Standard QuEChERS protocols use Primary Secondary Amine (PSA) for cleanup. BCPP is an acidic phosphate diester (pKa ~1.0–1.5). PSA acts as a weak anion exchanger and irreversibly binds BCPP, stripping it from your sample along with the matrix acids.
-
Phospholipid Suppression: In Electrospray Ionization Negative Mode (ESI-), phospholipids co-elute and compete for charge, causing massive ion suppression (up to 90% signal loss) if not specifically removed.
The Solution: Switch to a Zirconia-based cleanup (Z-Sep) or Enhanced Lipid Removal (EMR) workflow. These selectively remove phospholipids via Lewis acid-base interactions without retaining the acidic BCPP analyte.
Decision Matrix & Workflow
Use this logic flow to select the correct extraction protocol based on your sample's lipid content.
Figure 1: Decision tree for BCPP extraction. Note the critical branch point avoiding PSA sorbent for acidic phosphate metabolites.
Optimized Protocol: Modified QuEChERS with Z-Sep
Applicability: Plasma, Serum, Breast Milk, Adipose Tissue.
Reagents Required:
-
Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid (FA). Acidification is critical to keep BCPP protonated.
-
Partitioning Salts: MgSO₄ (4g) + NaCl (1g). Avoid citrate buffers if possible to prevent pH buffering at a level where BCPP might ionize.
-
Cleanup Sorbent: Z-Sep (Zirconia-coated silica) or Z-Sep+ (Zirconia + C18).[1]
Step-by-Step Workflow:
-
Sample Prep:
-
Aliquot 200 µL of plasma/tissue homogenate into a glass centrifuge tube.
-
Add 10 µL of Internal Standard (Isotope labeled BCPP-d8 or Diphenyl phosphate-d10).
-
Critical: Allow to equilibrate for 15 mins.
-
-
Protein Precipitation & Extraction:
-
Add 800 µL of 1% Formic Acid in ACN .
-
Why: The acid disrupts protein binding and keeps BCPP neutral (molecular form) for better solubility in organic solvent.
-
Vortex vigorously for 1 min.
-
-
Salting Out:
-
Add 200 mg MgSO₄ and 50 mg NaCl .
-
Shake vigorously for 1 min.
-
Centrifuge at 4,000 x g for 5 mins.
-
-
Lipid Cleanup (The "Z-Sep" Step):
-
Transfer 500 µL of the supernatant (top organic layer) to a dSPE tube containing:
-
50 mg Z-Sep (removes phospholipids).
-
150 mg MgSO₄ (removes residual water).
-
NO PSA.
-
-
Vortex for 1 min.
-
Centrifuge at 10,000 x g for 5 mins.
-
-
Analysis:
-
Transfer supernatant to an autosampler vial.
-
Inject 5-10 µL into LC-MS/MS.
-
Technical FAQ & Troubleshooting
Q1: My recovery is consistently low (<30%). What is wrong?
Diagnosis: You are likely using a standard QuEChERS kit containing PSA (Primary Secondary Amine) . Mechanism: BCPP contains a phosphate group acting as a strong acid. PSA is a base. They form an ionic bond on the solid phase, meaning your analyte stays in the dSPE tube and never reaches the mass spec. Fix: Switch to Z-Sep or C18-only cleanup. If you must use your current kit, skip the dSPE step and use "Pass-through" cleanup columns that do not contain amines.
Q2: I see a huge matrix effect (signal suppression) at the BCPP retention time.
Diagnosis: Phospholipids (glycerophosphocholines) are co-eluting with BCPP. Mechanism: In ESI(-), phospholipids are ionization hogs. They saturate the droplet surface, preventing BCPP from ejecting into the gas phase. Fix:
-
Chromatography: Use a Biphenyl or F5 column instead of C18 to shift BCPP away from the phospholipid region.
-
Source Parameters: Increase gas temperature (to >350°C) to improve desolvation of heavier lipids.
Q3: Which Internal Standard (IS) should I use?
Recommendation: This compound-d8 is ideal. Alternative: If unavailable, use Diphenyl phosphate-d10 (DPHP-d10) . Warning: Do not use generic chlorinated flame retardants (like TCEP) as IS, as they do not compensate for the specific acidity-driven matrix effects of BCPP.
Validation Data: Sorbent Comparison
The table below summarizes expected recovery rates based on sorbent choice for acidic organophosphate metabolites like BCPP.
| Cleanup Sorbent | Mechanism | BCPP Recovery (%) | Phospholipid Removal | Status |
| PSA | Weak Anion Exchange | < 20% (Traps Analyte) | High | FAIL |
| C18 Only | Hydrophobic Interaction | 85 - 95% | Low (Leaves Phospholipids) | Risky (Matrix Effects) |
| Z-Sep | Lewis Acid-Base | 90 - 105% | High (>95%) | RECOMMENDED |
| EMR-Lipid | Size Exclusion/Hydrophobic | 90 - 100% | Very High | Excellent |
LC-MS/MS Acquisition Parameters
Ionization: ESI Negative Mode Compound: this compound (C12H9Cl2O4P, MW: ~318.9)
| Parameter | Value | Note |
| Precursor Ion (Q1) | 316.9 m/z | [M-H]⁻ |
| Quantifier Ion (Q3) | 126.9 m/z | Chlorophenolate fragment (Specific) |
| Qualifier Ion (Q3) | 35.0 m/z | Chloride ion (Generic but intense) |
| Cone Voltage | 30-40 V | Optimize for precursor transmission |
| Collision Energy | 20-30 eV | Higher energy needed for 35 m/z transition |
References
-
EURL-SRM. (2017). Evaluation of zirconia based sorbents for the dSPE cleanup of QuEChERS extracts. European Union Reference Laboratory for Pesticides.[2] Link
- Context: Defines the mechanism of Z-Sep vs.
-
Van den Eede, N., et al. (2013). "Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry." Journal of Chromatography A. Link
- Context: Establishes LC-MS/MS transitions and extraction baselines for diaryl phosph
-
Agilent Technologies. (2017). "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Link
- Context: Provides validation data for lipid removal strategies in complex m
-
PubChem. "Bis(o-chlorophenyl) phenyl phosphate Compound Summary." National Library of Medicine. Link
- Context: Chemical structure and property verification for molecular weight calcul
Sources
Troubleshooting Peak Tailing of Diaryl Phosphates in LC-MS: A Technical Guide
Welcome to the technical support center for troubleshooting challenging separations in liquid chromatography-mass spectrometry (LC-MS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing observed with diaryl phosphates and other organophosphate compounds. As Senior Application Scientists, we combine technical expertise with practical, field-tested solutions to help you resolve your chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my diaryl phosphate peaks show significant tailing in my reversed-phase LC-MS method?
Peak tailing for diaryl phosphates in reversed-phase LC-MS is a frequent issue, often stemming from multiple concurrent factors. The primary cause is typically unwanted secondary interactions between the phosphate group of the analyte and active sites within the chromatographic system. These interactions can occur with:
-
Residual Silanol Groups: Even with modern, end-capped silica-based columns, some residual silanol groups (Si-OH) on the stationary phase surface remain. At mobile phase pH levels above their pKa (typically around 3-4), these silanols become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the partially positive character of the phosphorus atom in the phosphate group, or with any basic functionalities on the diaryl phosphate molecule.[1][2]
-
Metal Contamination: Trace metal ions, particularly iron (Fe³⁺) and aluminum (Al³⁺), can be present in the silica matrix of the column, the stainless steel components of the LC system (tubing, frits, needle seat), or even leach from glassware.[3] These metal ions act as Lewis acids and can chelate with the phosphate moiety of your analyte, causing strong adsorption and subsequent slow desorption, which manifests as peak tailing.[4][5] This is a well-documented phenomenon for many phosphate-containing compounds.[6][7]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a non-ideal distribution of the analyte between the mobile and stationary phases, which can result in asymmetrical peaks.[8][9]
Q2: I'm using a standard C18 column. Is this the right choice for diaryl phosphates?
While C18 columns are the workhorses of reversed-phase chromatography, they may not always be the optimal choice for polar, acidic compounds like diaryl phosphates, especially if significant peak tailing is observed. The highly hydrophobic nature of the C18 stationary phase can sometimes lead to poor retention for more polar diaryl phosphates, requiring highly aqueous mobile phases that can exacerbate secondary interactions with residual silanols.
Consider exploring alternative stationary phases designed to handle polar analytes:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the residual silanols and provides a different selectivity that can be beneficial for polar compounds.
-
Polar-Endcapped Phases: These columns utilize a polar group to endcap the residual silanols, reducing their availability for undesirable interactions.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar diaryl phosphates that are poorly retained in reversed-phase, HILIC can be an excellent alternative.[10] It utilizes a polar stationary phase and a mobile phase with a high organic content, providing good retention for polar compounds.
Q3: Can the mobile phase composition contribute to peak tailing?
Absolutely. The mobile phase plays a critical role in controlling peak shape. Several factors should be considered:
-
pH: The pH of the mobile phase relative to the pKa of your diaryl phosphate and the surface silanols is crucial. Operating at a pH that keeps your analyte in a single, consistent ionic state and suppresses the ionization of residual silanols (typically pH < 3) can significantly improve peak shape.[1]
-
Buffer Choice and Concentration: Using a buffer helps to maintain a stable pH throughout the analysis.[1] For LC-MS applications, volatile buffers like formic acid, acetic acid, and their ammonium salts are preferred. Insufficient buffer capacity can lead to pH shifts within the column, causing peak distortion.
-
Organic Modifier: The choice between acetonitrile and methanol can influence peak shape. Their different solvent properties can alter the interactions between the analyte, stationary phase, and mobile phase.
Q4: I've heard about using additives in the mobile phase. What are they and how do they work?
Mobile phase additives can be very effective in mitigating peak tailing for phosphate-containing compounds. They work by several mechanisms:
-
Ion-Pairing Agents: These are molecules that contain both a hydrophobic and an ionic functional group. For acidic analytes like diaryl phosphates, a cationic ion-pairing agent (e.g., tetra-n-butylammonium) can be added to the mobile phase. The ion-pairing agent forms a neutral complex with the negatively charged phosphate group, increasing its hydrophobicity and retention on a reversed-phase column, while also masking the phosphate group from interacting with active sites.[11]
-
Metal Chelators: Additives like ethylenediaminetetraacetic acid (EDTA) or medronic acid can be introduced at low concentrations into the mobile phase.[4][5][12][13][14] These agents bind strongly to metal ions in the system, preventing them from chelating with your diaryl phosphate analyte.[14][15]
-
Competitive Agents: Small amounts of a strong acid, like phosphoric acid, can be added to the mobile phase to saturate the metal-binding sites in the system, but this is generally not compatible with MS detection due to its non-volatile nature.[6][7]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a logical workflow for identifying the root cause of peak tailing and implementing corrective actions.
Caption: A systematic workflow for troubleshooting peak tailing.
Experimental Protocol: Isolating the Source of Tailing
-
System Suitability Test: Prepare a standard solution of a well-behaved compound (e.g., caffeine, toluene) and inject it onto your system with your current column.
-
Rationale: If this standard also shows tailing, it points towards a system issue (e.g., excessive extra-column volume from long or wide-bore tubing, a contaminated injector).[1] If the peak is symmetrical, the problem is likely related to the column or the specific interactions of your diaryl phosphate with the system.
-
-
Column Evaluation:
-
Replace the current column with a new, identical one. If the peak shape improves, your original column may be contaminated or degraded.
-
If a new column is not available, attempt to regenerate the old one according to the manufacturer's instructions. This often involves flushing with a series of strong solvents.[16]
-
-
Method Evaluation: If both system and column checks do not resolve the issue, the problem lies within the analytical method itself and requires optimization.
Guide 2: Mobile Phase Optimization for Diaryl Phosphates
This section details strategies for modifying the mobile phase to improve peak shape.
Key Mobile Phase Additives for Mitigating Peak Tailing
| Additive | Typical Concentration | Mechanism of Action | MS Compatibility |
| Formic Acid | 0.1 - 0.2% | Lowers pH to suppress silanol ionization. | Excellent |
| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer to maintain stable pH. | Good |
| Medronic Acid | 1 - 10 µM | A strong metal chelator that prevents analyte-metal interactions.[4][5][12][13][14] | Generally good, but can cause ion suppression at higher concentrations.[14] |
| EDTA | 1 - 10 µM | A broad-spectrum metal chelator.[3][14] | Can cause significant ion suppression.[14] |
| Tetra-n-butylammonium (TBA) salts | 5 - 10 mM | Cationic ion-pairing agent for acidic analytes.[17] | Can cause ion suppression and contaminate the ion source. |
Experimental Protocol: Optimizing Mobile Phase pH and Additives
-
pH Adjustment:
-
Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to assess the impact of pH on peak shape.
-
Rationale: Lowering the pH will protonate residual silanol groups, reducing their ability to interact with the phosphate moiety of your analyte.[1]
-
-
Introduction of a Metal Chelator:
-
Prepare a stock solution of medronic acid.
-
Add medronic acid to your optimized mobile phase at a low concentration (e.g., 1 µM) and inject your sample.
-
If peak shape improves, you can further optimize the concentration.
-
Rationale: Medronic acid will sequester metal ions in the mobile phase and on the surfaces of the LC system, preventing them from interacting with your diaryl phosphate.[4][5][12][13][14]
-
-
Consideration of Ion-Pairing (Use with Caution for MS):
-
If other methods fail, and MS sensitivity is not the primary concern, consider adding an ion-pairing agent like tetra-n-butylammonium acetate to the mobile phase.
-
Rationale: The ion-pairing agent will form a neutral complex with your analyte, improving its retention and masking the phosphate group from secondary interactions.[11] Be aware that ion-pairing agents are often "sticky" and can be difficult to flush from the system.
-
Guide 3: The Impact of LC System Hardware
The material of your LC system components can have a significant impact on the analysis of phosphate-containing compounds.
Caption: Interaction of diaryl phosphates with stainless steel surfaces.
Standard stainless steel hardware can be a significant source of metal ions that cause peak tailing.[6][7] The phosphate groups in diaryl phosphates can chelate with the iron and chromium on the surface of stainless steel tubing, frits, and other components.[18][19]
Mitigation Strategies:
-
System Passivation: Before analyzing phosphate-containing compounds, it can be beneficial to passivate the LC system. This involves flushing the system with a solution that will either remove or coat the active metal sites. A common, though not MS-friendly, approach is to flush with a dilute solution of phosphoric acid.[6][7] For MS applications, flushing with a solution containing a strong chelator like EDTA can be effective, but the system must be thoroughly flushed with the mobile phase afterward.
-
Bio-inert or PEEK Hardware: Whenever possible, use LC systems and columns with bio-inert or PEEK (polyether ether ketone) flow paths.[20] These materials are metal-free and significantly reduce the potential for analyte-metal interactions, leading to improved peak shape and recovery for metal-sensitive compounds like diaryl phosphates.
Concluding Remarks
Troubleshooting peak tailing for diaryl phosphates in LC-MS requires a systematic and logical approach. By understanding the underlying chemical interactions and carefully considering the column chemistry, mobile phase composition, and system hardware, you can effectively diagnose and resolve these challenging chromatographic issues. This guide provides a framework for your troubleshooting efforts, empowering you to achieve symmetrical, reproducible peaks for your diaryl phosphate analyses.
References
-
Nakamura, K., Naito, S., & Morishita, F. (2005). A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. Journal of Chromatography A, 1088(1-2), 148-153. [Link]
-
Evaluation of column hardware on liquid chromatography–mass spectrometry of phosphorylated compounds. (n.d.). ResearchGate. [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (n.d.). Chromatography Today. [Link]
-
How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva. [Link]
-
A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. (2025, August 7). ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Suppression effects of carbonate on the interaction between stainless steel and phosphate groups of phosphate compounds in high-performance liquid chromatography and electrospray ionization mass spectrometry. (2008, July 11). PubMed. [Link]
-
Increased Peak Recovery and Peak Shape of Phosphorylated Compounds Using ACQUITY Premier and XBridge Premier Columns Compared to Stainless-Steel Columns. (n.d.). Waters Corporation. [Link]
-
Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. [Link]
- Methods of liquid chromatography for anionic compounds. (n.d.).
-
Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. (n.d.). ResearchGate. [Link]
-
What is a good UPLC, UHPLC, and HPLC column choice for analysis and purification of small polar molecules that contain phosphate groups? (2022, March 25). Waters. [Link]
-
HPLC: What to do in case of peaks being too broad? (2017, June 23). Lösungsfabrik. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy Online. [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (2020, December 19). LCGC International. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection. (n.d.). PubMed. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]
-
Tailing in HPLC peak. (2012, August 22). ResearchGate. [Link]
-
Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023, August 16). MDPI. [Link]
-
Why Do Peaks Tail? (n.d.). LC Troubleshooting Bible. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. [Link]
-
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (2024, February 15). CDC Stacks. [Link]
-
Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples. (2025, August 10). ResearchGate. [Link]
-
Bioinertization of NanoLC/MS/MS Systems by Depleting Metal Ions From the Mobile Phases for Phosphoproteomics. (2023, March 22). PMC. [Link]
-
Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity. (n.d.). Waters Corporation. [Link]
-
A Look at Column Choices. (n.d.). Agilent. [Link]
-
Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism. (n.d.). PMC. [Link]
-
Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. (2018, August 7). PubMed. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020, November 11). LCGC International. [Link]
-
Biosensors with Metal Ion–Phosphate Chelation Interaction for Molecular Recognition. (2023, May 28). MDPI. [Link]
-
Simultaneous determination of 14 urinary biomarkers of exposure to organophosphate flame retardants and plasticizers by LC-MS/MS. (n.d.). PubMed. [Link]
-
Metal Chelation in Separation Science. (n.d.). DORAS | DCU Research Repository. [Link]
-
Analysis and Hydrolysis of Commercial Aryl Phosphates. (n.d.). EPA NEPAL. [Link]
-
A new type of metal chelate affinity chromatography using trivalent lanthanide ions for phosphopeptide enrichment. (n.d.). RSC Publishing. [Link]
-
Simultaneous determination of mono- and disubstituted polyfluoroalkyl phosphates in drinking water by liquid chromatography–el. (n.d.). Springer. [Link]
-
Synthesis of diaryl phosphates using phytic acid as a phosphorus source. (2026, January 31). Beilstein Journal of Organic Chemistry. [Link]
-
Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. (n.d.). PMC. [Link]
-
Catalytic Hydrolysis of Tricresyl Phosphate by Ruthenium (III) Hydroxide and Iron (III) Hydroxide towards Sensing Application. (2020, April 18). MDPI. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. US10620171B2 - Methods of liquid chromatography for anionic compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. researchgate.net [researchgate.net]
- 17. km3.com.tw [km3.com.tw]
- 18. researchgate.net [researchgate.net]
- 19. Suppression effects of carbonate on the interaction between stainless steel and phosphate groups of phosphate compounds in high-performance liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. support.waters.com [support.waters.com]
Technical Support Center: Purification of Bis(4-chlorophenyl) Phosphate
Topic: Removal of Phenolic Impurities from Bis(4-chlorophenyl) Phosphate Synthesis
Document ID: BCP-PUR-001 Status: Active Last Updated: February 28, 2026[1]
Executive Summary
This guide addresses the removal of 4-chlorophenol (4-CP) and related phenolic impurities from This compound (BCP) .[1]
The Core Challenge: Both the product (BCP) and the impurity (4-CP) are acidic. Standard alkaline washes (using NaOH) often fail because they deprotonate both species, causing them to co-elute in the aqueous phase.
The Solution: This protocol utilizes a
Module 1: The "Bicarbonate Switch" Extraction Protocol
Use this method for bulk removal of phenol from crude reaction mixtures.
The Science (Why this works)
To separate two acids, we must select a pH where one is ionized (water-soluble) and the other is neutral (organic-soluble).
| Compound | State at pH 8.5 (NaHCO₃) | Solubility Phase | |
| This compound (Product) | ~1.3 | Fully Ionized ( | Aqueous |
| 4-Chlorophenol (Impurity) | ~9.4 | Mostly Neutral (~90%) | Organic |
Step-by-Step Protocol
1. Solubilization
-
Dissolve your crude BCP solid in Dichloromethane (DCM) or Diethyl Ether .[1]
-
Concentration: ~0.1 g/mL.[1]
-
Note: Avoid Ethyl Acetate if possible, as it can hydrolyze under subsequent steps, though it is acceptable for rapid work.
-
2. The Critical Wash (Impurity Rejection)
-
Wash the organic phase 2× with Saturated Sodium Bicarbonate (
) .[1] -
CRITICAL STEP: Unlike standard extractions, KEEP THE AQUEOUS LAYER .
-
Optional: Perform a "back-wash" of the aqueous layer with fresh DCM to remove any entrained phenol.[1]
3. Acidification & Recovery
-
Take the combined Aqueous Layers (containing your product).[1][3]
-
Cool to 0–5°C in an ice bath.[1]
-
Slowly add 6M HCl until pH < 1.
-
Observation: The solution will turn cloudy as this compound precipitates (re-protonates).[1]
-
4. Final Extraction
-
Extract the now-acidified aqueous mixture with DCM (3×).[1]
-
Dry the organic layer over anhydrous
.[1] -
Evaporate solvent to yield BCP free of phenolic contaminants.[1]
Visual Workflow: The Bicarbonate Switch
Caption: Logical flow for separating strong acid phosphates from weak acid phenols using pH control.[1]
Module 2: Recrystallization (Polishing)
Use this if the extraction yields >95% purity but trace UV-active phenol remains.
Recommended Solvent System:
Protocol:
-
Dissolve the semi-pure BCP in boiling Toluene (minimal volume).
-
Crucial Check: If the solution is colored, treat with activated charcoal for 10 minutes, then filter hot through Celite.
-
Allow to cool slowly to Room Temperature.
-
If crystallization does not start, add Hexane dropwise until slight turbidity persists.[1]
-
Cool to 4°C overnight.
-
Filter crystals and wash with cold Hexane.[1]
Module 3: Troubleshooting & FAQs
Q1: I see a "shoulder" peak on my HPLC. Is this the phenol?
Diagnosis: Likely yes, or a mono-ester hydrolysis product. Test: Run a TLC (Silica).
-
Mobile Phase: 5% Methanol in DCM.[1]
-
Visualization: UV (254 nm).[1]
-
Result: 4-Chlorophenol will have a significantly higher
(closer to solvent front) than the polar BCP diester.[1] If the spot trails or overlaps, add 1% Acetic Acid to your TLC solvent to suppress ionization.
Q2: I used NaOH instead of Bicarbonate, and my yield is zero. Where is my product?
Cause: At pH 14 (NaOH), both the phenol and the BCP are in the aqueous layer. Fix:
-
Do not discard the aqueous layer.[1]
-
Acidify the aqueous layer to pH ~5 (use Acetic Acid).[1]
-
Extract with Ether.[1] The Phenol will return to the organic layer (mostly), while BCP stays in water? NO.
Q3: My product is an oil, not a solid. How do I crystallize it?
Cause: Residual phenol acts as a solvent/plasticizer, preventing crystal lattice formation.[1] Fix:
-
Perform the Bicarbonate Switch (Module 1) again to remove the phenol.[1]
-
Evaporate strictly to dryness (high vacuum).
-
Triturate (grind under solvent) with cold Pentane or Hexane to induce nucleation.[1]
Q4: Can I use Calcium salts for purification?
Answer: Yes. This is a classic "Old School" method.
-
Method: Treat the crude aqueous solution with Calcium Chloride (
).[1] -
Result: Calcium salts of diester phosphates are often sparingly soluble in water but soluble in organic solvents, whereas calcium phenolate is water-soluble.[1] However, this method is finicky.[1] The Bicarbonate Switch is generally more robust for this specific derivative.[1]
References
-
Acidity of Substituted Phenols
-
Phosphate Diester Properties
-
General Purification of Organophosphates
-
Synthesis & Hydrolysis Context
- Reference: Gholivand, K., et al. (2014). Synthesis and structure of Tris(4-chlorophenyl) phosphate and its hydrolysis products. Crystallography Reports.
- Context: Confirms BCP as a hydrolysis product and its structural properties.
-
Source:[1]
Sources
- 1. Bis(o-chlorophenyl) phenyl phosphate | C18H13Cl2O4P | CID 222759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 5. EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone - Google Patents [patents.google.com]
- 6. Calcium phosphate [sitem.herts.ac.uk]
Technical Support Center: Bis(4-chlorophenyl) Phosphate (BCPP) Blood Analysis
Topic: Solving Matrix Effects in LC-MS/MS Analysis of BCPP Audience: Bioanalytical Scientists, Toxicologists, and Method Development Specialists
Executive Summary: The "Stealth" Interference
Bis(4-chlorophenyl) phosphate (BCPP) presents a classic bioanalytical paradox: it is a hydrophobic molecule that behaves like a lipid, yet it is an acidic phosphate diester. In blood analysis, this duality causes it to co-elute with endogenous phospholipids (phosphatidylcholines), leading to severe ion suppression in Electrospray Ionization (ESI).
This guide moves beyond standard "dilute-and-shoot" errors. We provide a root-cause analysis and a self-validating workflow to eliminate matrix effects, ensuring your pharmacokinetic or toxicological data stands up to regulatory scrutiny.[1]
Part 1: Diagnostic Workflow
Is your sensitivity loss due to the instrument or the matrix?
Before altering your extraction, confirm the issue using the Post-Column Infusion method.
Caption: Diagnostic logic to distinguish matrix suppression from instrumental drift.
Part 2: Sample Preparation (The Core Solution)
Q: Why is Protein Precipitation (PPT) failing for BCPP analysis? A: PPT (using Acetonitrile or Methanol) removes proteins but leaves phospholipids in the supernatant.
-
The Mechanism: BCPP is lipophilic (LogP ~3.8–4.2).[1] It elutes in the high-organic region of your gradient, exactly where endogenous phospholipids (PC/LPC) elute.
-
The Result: The phospholipids compete for charge in the ESI droplet, suppressing the ionization of BCPP.
Q: What is the definitive extraction protocol? A: You must use Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) .[1] This exploits the acidic phosphate group of BCPP (pKa ~1.5) to separate it from neutral lipids.[1]
Protocol: WAX SPE for BCPP
Target: Separation of acidic BCPP from neutral phospholipids.[1]
| Step | Solvent/Action | Mechanistic Reason |
| 1. Pre-treatment | 200 µL Plasma + 200 µL 2% Formic Acid | Acidification disrupts protein binding; ensures BCPP is in solution but does not prevent anion exchange if pH is controlled later.[1] |
| 2. Conditioning | MeOH followed by Water | Activates the sorbent. |
| 3.[1] Loading | Load pre-treated sample | BCPP and matrix components pass through the sorbent. |
| 4.[1] Wash 1 | 25 mM Ammonium Acetate (pH 5) | CRITICAL: Removes proteins/salts.[1] pH 5 ensures BCPP is ionized (negative charge) to bind to the amine (positive) sorbent. |
| 5. Wash 2 | 100% Methanol | The "Magic" Step: Elutes neutral phospholipids and hydrophobic interferences while BCPP remains ionically bound to the sorbent. |
| 6. Elution | 5% Ammonia in Methanol | High pH neutralizes the WAX sorbent (removes positive charge), releasing the BCPP. |
Alternative (Liquid-Liquid Extraction): If SPE is unavailable, use MTBE (Methyl tert-butyl ether) extraction at acidic pH.[1]
-
Protocol: Acidify plasma (pH < 2)
Extract with MTBE Evaporate Reconstitute.[1] -
Why: MTBE extracts the protonated (neutral) BCPP while leaving many polar matrix components behind.[1] However, it is less effective at removing phospholipids than WAX SPE.[1]
Part 3: Chromatographic Optimization
Q: My internal standard (IS) retention time is shifting. Why? A: This is "Matrix-Induced Chromatographic Shift."[1] High loads of matrix components can modify the stationary phase surface temporarily.
-
Solution 1: Use a Stable Isotope Labeled (SIL) IS (e.g., d8-BCPP or 13C-Diphenyl phosphate).[1] An analog IS (like Diphenyl phosphate) will not compensate for this shift perfectly.[1]
-
Solution 2: Flush the column.[1] Ensure your gradient goes to 95-100% B (Organic) and holds for at least 2 minutes after the BCPP peak to wash off late-eluting lipids.[1]
Q: Which column chemistry separates BCPP from phospholipids? A: Use a Fluoro-Phenyl (F5) or C18 with high carbon load .[1]
-
F5 Columns: Offer "pi-pi" interactions with the chlorophenyl rings of BCPP, increasing retention and selectivity compared to standard C18, often shifting BCPP away from the phospholipid region.
Part 4: Mass Spectrometry Parameters
Q: Positive or Negative mode? A: Negative ESI (ESI-) is mandatory.[1]
-
BCPP is a phosphate diester.[1] It readily loses a proton to form
.[1] -
Advantage:[1][2][3][4] Phospholipids (PCs) ionize strongly in Positive mode.[1] By switching to Negative mode, you become "blind" to the PC background noise, although suppression (the physical competition for surface area on the droplet) still occurs.
Q: What are the optimal transitions?
-
Precursor: m/z ~361 (based on Cl isotopes, check exact mass).[1]
-
Product Ions:
Part 5: Validation & Quality Control
Q: How do I calculate the Matrix Factor (MF)? You must quantify the suppression to validate the method.
[1]-
MF = 1.0: No effect.
-
MF < 0.85: Significant Suppression (Requires WAX SPE).[1]
-
MF > 1.15: Enhancement.
IS-Normalized MF:
Visualizing the Extraction Logic
Caption: Mechanism of Weak Anion Exchange (WAX) for isolating acidic BCPP from neutral lipids.
References
-
Centers for Disease Control and Prevention (CDC). (2018).[1] Quantification of three chlorinated dialkyl phosphates... and four other organophosphates in human urine.[1] (Method 6016).[1] Demonstrates the use of isotope dilution and SPE for acidic phosphate metabolites.
-
Ismaiel, O. A., et al. (2010).[1][5] Investigation of endogenous blood plasma phospholipids... that contribute to matrix effects in bioanalysis.[1][5][6] Journal of Chromatography B. Defines the elution zones of phospholipids relative to hydrophobic analytes.[1]
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Establishes WAX SPE as the gold standard for acidic analytes in plasma.[1]
-
Matuszewski, B. K., et al. (2003).[1][4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][5][7][8][9][10] The standard protocol for calculating Matrix Factor (MF).[1]
Sources
- 1. Bis(o-chlorophenyl) phenyl phosphate | C18H13Cl2O4P | CID 222759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. biorxiv.org [biorxiv.org]
- 9. gcms.cz [gcms.cz]
- 10. library.dphen1.com [library.dphen1.com]
Technical Support Center: Minimizing Background Contamination of Organophosphate Metabolites
Welcome to the Technical Support Center for minimizing background contamination of organophosphate (OP) metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background noise and contamination in their analytical workflows. As a senior application scientist, I will provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and prevent contamination issues.
Introduction: The Ubiquitous Challenge of Organophosphate and Phthalate Contamination
Organophosphate compounds are widely used as pesticides in agriculture and found in various industrial and household products.[1][2][3] Consequently, their metabolites are prevalent in environmental and biological samples. A significant and often overlooked challenge in the ultra-sensitive analysis of these metabolites is background contamination from ubiquitous sources within the laboratory environment itself.
A common and particularly troublesome class of contaminants that can interfere with organophosphate analysis are phthalates . These compounds are esters of phthalic acid and are extensively used as plasticizers to enhance the flexibility of polyvinyl chloride (PVC) and other plastics.[4][5] Since phthalates are not chemically bound to the polymer matrix, they can easily leach from common laboratory consumables, such as tubing, vials, and pipette tips, into your samples and solvents.[4][5][6][7] This leaching can introduce significant background noise and interfering peaks in your chromatograms, compromising the accuracy and sensitivity of your analysis.[6][7][8]
This guide provides a structured approach to identifying and mitigating these contamination sources, ensuring the integrity of your experimental results.
Troubleshooting Guide: A Proactive Approach to Contamination Control
This section is designed to help you systematically identify and resolve common background contamination issues.
Q1: I'm observing persistent, high background noise across my entire chromatogram. What are the likely sources and how can I address this?
A1: The Root of the Problem: System-Wide Contamination
Persistent high background noise often points to a widespread contamination issue within your LC-MS system.[8][9] The primary culprits are often the mobile phase, solvents, and the system components themselves.
Troubleshooting Steps:
-
Isolate the Source: The first step is to determine whether the contamination originates from the Liquid Chromatography (LC) or the Mass Spectrometry (MS) system.[8]
-
Action: Disconnect the LC from the MS and infuse a clean, high-purity solvent directly into the mass spectrometer. If the background noise persists, the issue is likely within the MS. If the noise disappears, the contamination is coming from the LC system.
-
-
Mobile Phase and Solvent Purity: Your mobile phase components are a major potential source of contamination.[10][11]
-
Action:
-
Always use the highest grade solvents (e.g., LC-MS grade) and reagents available.[10]
-
Prepare fresh mobile phases daily. Do not top off old solvent reservoirs; instead, discard the old solvent, thoroughly rinse the bottles with a high-purity solvent, and then refill with fresh solvent.[11]
-
Filter all mobile phase components, even high-grade solvents, as they can still contain particulate matter and other contaminants.[10]
-
-
-
System Cleaning and Purging: Residual contaminants can accumulate in the LC system over time.
-
Action:
-
Flush the entire LC system, including the pump, degasser, and all tubing, with a series of high-purity solvents. A common and effective sequence is to flush with isopropanol, followed by methanol, and finally with your initial mobile phase conditions.
-
If you suspect persistent contamination, a more rigorous cleaning with a dilute acid solution (e.g., 0.1% formic acid in water) followed by a thorough water and organic solvent rinse can be effective.
-
-
Q2: I'm seeing discrete, unexpected peaks in my blank injections. How can I identify and eliminate these "ghost peaks"?
A2: The "Ghost in the Machine": Identifying Specific Contaminants
"Ghost peaks" in blank injections are a clear indication of a specific contaminant being introduced into your system. Common culprits include plasticizers (like phthalates), slip agents from vial caps, and residues from cleaning agents.
Troubleshooting Steps:
-
Characterize the Contaminant:
-
Investigate Your Consumables:
-
Action: Systematically test each component of your sample preparation and analysis workflow.
-
Vials and Caps: Run a blank using a different brand or lot of vials and caps. Avoid caps with paper liners, as these can be a source of contamination.[11] PTFE-lined septa are generally a good choice.
-
Pipette Tips: Ensure you are using high-quality, colorless pipette tips. Some colored plastics can leach contaminants.
-
Solvent Bottles: Use dedicated glass or high-density polyethylene (HDPE) bottles for your solvents.[8]
-
-
-
Review Your Sample Preparation Workflow:
-
Action:
-
Ensure all glassware is meticulously cleaned. A multi-step rinse with tap water, followed by a laboratory-grade detergent wash, and several rinses with deionized or distilled water is crucial.[13] For trace analysis, a final rinse with a high-purity solvent is recommended.
-
If using solid-phase extraction (SPE), ensure the cartridges are properly conditioned and that the elution solvent is of high purity.
-
-
Q3: My results are showing high variability between replicates. Could this be related to contamination?
A3: The Reproducibility Robber: Inconsistent Contamination
High variability between replicates can indeed be a symptom of inconsistent contamination. This often occurs when the contaminant is introduced intermittently during sample preparation or injection.
Troubleshooting Steps:
-
Evaluate Your Pipetting Technique:
-
Action: Ensure your pipetting technique is consistent. Inconsistent volumes can lead to varying levels of leached contaminants from the pipette tips.
-
-
Examine Your Autosampler:
-
Action: The autosampler can be a source of carryover and contamination.
-
Clean the needle and injection port thoroughly.
-
Optimize the needle wash procedure. Use a strong solvent in your wash solution that is effective at removing your analytes and potential contaminants.
-
-
-
Consider the Laboratory Environment:
Frequently Asked Questions (FAQs)
Here are some answers to frequently asked questions regarding organophosphate metabolite analysis.
What are the most common sources of phthalate contamination in a laboratory setting?
Phthalates are ubiquitous and can be introduced from a variety of sources, including:
-
Plastic Labware: Polypropylene and other plastics used in pipette tips, microcentrifuge tubes, and well plates can leach phthalates.[6]
-
Tubing: Tygon and other flexible PVC tubing are significant sources of phthalate contamination.[12]
-
Solvents: Even high-purity solvents can contain trace levels of phthalates.[12]
-
Gloves: Some disposable gloves can be a source of phthalates. Always use powder-free nitrile gloves.[8]
-
Laboratory Air: Phthalates can be present in laboratory air, originating from building materials, furniture, and other sources.[11]
What are the best practices for cleaning glassware to minimize background contamination?
A rigorous cleaning protocol is essential for trace analysis.
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove gross contamination.[13]
-
Detergent Wash: Use a laboratory-grade, phosphate-free detergent.[14][15][16][17] Scrub all surfaces thoroughly with an appropriately sized brush.[13]
-
Thorough Rinsing: Rinse multiple times with tap water to remove all detergent residue, followed by several rinses with deionized or distilled water.[13]
-
Final Rinse (Optional but Recommended): For ultra-trace analysis, a final rinse with a high-purity solvent (e.g., methanol or acetonitrile) can help remove any remaining organic residues.
-
Drying: Air-dry glassware in a clean environment or use a drying oven. Avoid wiping with paper towels, as these can introduce fibers and other contaminants.[13]
Are there any specific types of labware I should use or avoid to minimize contamination?
Yes, the choice of labware can significantly impact background contamination.
-
Prefer Glass: Whenever possible, use glass volumetric flasks and cylinders, especially for preparing standards and stock solutions.
-
High-Quality Plastics: If plasticware is necessary, choose high-quality polypropylene or HDPE products from reputable manufacturers.
-
Avoid Low-Density Polyethylene (LDPE): LDPE can be a significant source of leached contaminants.[12]
-
Use Teflon (PTFE): For tubing and fittings, Teflon is an excellent choice as it is relatively inert and less prone to leaching.
How can I effectively remove matrix effects from complex biological samples?
Matrix effects, where components of the sample interfere with the ionization of the analyte, are a common challenge in biological sample analysis.[18][19]
-
Protein Precipitation (PPT): This is a simple and common method to remove proteins from samples like plasma or serum.[19][20] However, it may not effectively remove other matrix components like phospholipids.[20]
-
Liquid-Liquid Extraction (LLE): LLE can be a very effective technique for separating analytes from interfering matrix components.[19]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration. There are various SPE sorbents available that can be tailored to your specific analyte and matrix.
-
Phospholipid Removal Plates: Specialized plates are available that specifically target and remove phospholipids, which are a major source of matrix effects in biological samples.[18][20][21]
Data Presentation & Experimental Protocols
Table 1: Common Contaminants in LC-MS Analysis
| Contaminant Class | Common Examples | Typical Sources | Mitigation Strategies |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Plasticizers in lab consumables (tubing, vials, pipette tips), solvents, lab air.[6][8][11] | Use glass or Teflon labware, high-purity solvents, and maintain a clean lab environment.[12] |
| Polyethylene Glycol (PEG) | Polymers with repeating ethylene glycol units | Detergents, personal care products, mass spectrometer calibration solutions.[8][11] | Use dedicated glassware for mobile phase preparation, avoid hand creams.[11] |
| Siloxanes | Polydimethylsiloxane (PDMS) | Septa, vial caps, vacuum pump oil, personal care products.[8][11] | Use PTFE-lined septa, ensure proper venting of vacuum pumps. |
| Alkylamines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Common mobile phase additives, very persistent.[12] | Use dedicated LC systems for amine-containing mobile phases. Passivate system with acidic mobile phase.[12] |
Protocol: Systematic Troubleshooting of Background Contamination
This protocol provides a step-by-step workflow for identifying and eliminating sources of background contamination.
-
System Blank Analysis:
-
Inject a blank (mobile phase) without a sample.
-
Observe the chromatogram for any unexpected peaks or high baseline noise.
-
-
Isolate LC and MS Systems:
-
Disconnect the LC from the MS.
-
Infuse a high-purity solvent directly into the MS.
-
If the background is high, the MS is the source. If the background is low, the LC is the source.
-
-
LC System Investigation:
-
Prepare fresh, high-purity mobile phases.
-
Systematically replace components (e.g., solvent bottles, tubing) and re-run blanks to identify the source of contamination.
-
If the source is not identified, perform a thorough system flush.
-
-
Sample Preparation Workflow Investigation:
-
Prepare a "method blank" that goes through the entire sample preparation process without the sample matrix.
-
If the method blank shows contamination, systematically test each step and consumable (e.g., vials, pipette tips, solvents) to pinpoint the source.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Background Contamination
Caption: A logical workflow for systematically troubleshooting background contamination.
Diagram 2: Sources of Laboratory Contamination
Caption: Major sources of contamination that can impact sample integrity.
References
-
Providion. How do I identify contamination in my LC-MS system and what should I do?. [Link]
-
Laboratory Equipment Company. (2026, January 6). How to Clean Lab Glassware: Solutions & Best Practices. [Link]
-
Agilent. Common LC/MS Contaminants. [Link]
-
Waters. Controlling Contamination in LC/MS Systems. [Link]
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
U.S. Food and Drug Administration. Elemental Analysis Manual for Food and Related Products. [Link]
-
News-Medical. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
The Balance. (2020, June 13). What Is the Best Glassware Cleaning Protocol for My Lab?. [Link]
-
Animalab. Phosphate-free alkaline detergent. [Link]
-
Agilent. Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. [Link]
-
Agilent. (2008, November 13). A Rapid Method for Trace Analysis of Organophosphorus Pesticides in Drinking Water. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
Shimadzu. Introduction Quantitation Ions for the Phthalate Esters Quantitation Ions for the Phthalate Esters Real-World Sample Results (Sa. [Link]
-
LCGC International. (2020, November 13). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]
-
Food Safety and Environmental Stewardship Program. Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry for Wristband and Environmental Passiv. [Link]
-
Weber Scientific. Alconox Liqui-Nox Phosphate-Free Liquid Detergent. [Link]
-
ACS Publications. (2023, May 8). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure | Environmental Science & Technology. [Link]
-
PMC. Exposure Marker Discovery of Phthalates Using Mass Spectrometry. [Link]
-
U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic. [Link]
-
Waters. A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]
-
Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]
-
Agilent. Agilent ICP-MS Interactive Troubleshooting tool for High background. [Link]
-
Reddit. (2025, July 10). Labs who wash dishes by hand, what dishwashing detergent do you use? : r/labrats. [Link]
-
ScienceDaily. (2008, November 20). Plastic Additives Leach Into Medical Experiments, Research Shows. [Link]
-
SciELO - Saúde Pública. Sources of exposure to and public health implications of organophosphate pesticides. [Link]
-
Safe Work Australia. Health monitoring, Guide for organophosphate pesticides. [Link]
-
U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
-
Medscape Reference. (2026, February 24). Organophosphate Toxicity: Background, Etiology, Pathophysiology. [Link]
-
ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?. [Link]
-
PMC. (2023, May 23). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. [Link]
-
MDPI. (2023, December 23). Unpacking Phthalates from Obscurity in the Environment. [Link]
-
ScienceDirect. Reduction in urinary organophosphate pesticide metabolites in adults after a week-long organic diet. [Link]
-
RSC Publishing. (2025, October 27). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. [Link]
Sources
- 1. scielosp.org [scielosp.org]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Organophosphate Toxicity: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. providiongroup.com [providiongroup.com]
- 9. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 10. selectscience.net [selectscience.net]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. cigs.unimo.it [cigs.unimo.it]
- 13. labequipco.com [labequipco.com]
- 14. technotes.alconox.com [technotes.alconox.com]
- 15. technotes.alconox.com [technotes.alconox.com]
- 16. Alconox Liqui-Nox Phosphate-Free Liquid Detergent [weberscientific.com]
- 17. reddit.com [reddit.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. news-medical.net [news-medical.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolution of Bis(4-chlorophenyl) phosphate Isomers
Welcome to the Advanced Chromatography Support Hub. Topic: Separation and Resolution of Bis(4-chlorophenyl) phosphate (BCPP) and its Positional Isomers. Ticket ID: BCPP-ISO-RES-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Isomer Challenge
This compound (p,p'-BCPP) is a diaryl phosphate metabolite often found in environmental and toxicological samples.[1] The primary analytical challenge is not just detecting it, but resolving it from its positional isomers :
-
Bis(2-chlorophenyl) phosphate (o,o'-BCPP)
-
2-chlorophenyl 4-chlorophenyl phosphate (o,p'-BCPP)
These isomers possess identical molecular weights (
Module 1: Method Development & Column Selection
Q: Why are my BCPP isomers co-eluting on a standard C18 column?
A: Standard C18 columns separate primarily based on hydrophobicity. Since the chlorine position (ortho vs. para) changes the dipole moment and shape but minimally affects the overall hydrophobicity, C18 phases often fail to distinguish the isomers.
The Solution: Alternative Stationary Phases
To separate aromatic positional isomers, you must utilize phases that engage in
| Column Phase | Mechanism | Suitability for BCPP Isomers | Recommendation |
| C18 (General) | Hydrophobic Interaction | Low | Baseline. Often results in co-elution of o,p' and p,p' isomers.[1] |
| Phenyl-Hexyl | Hydrophobicity + | High | Recommended. The phenyl ring in the stationary phase interacts differently with the electron-deficient chlorophenyl rings of the analyte. |
| Pentafluorophenyl (PFP) | Dipole-Dipole + | Very High | Specialist Choice. Excellent for halogenated aromatics due to strong electrostatic interactions with the chlorine atoms. |
| Biphenyl | Enhanced | High | Offers greater steric selectivity for ortho-substituted isomers compared to standard Phenyl-Hexyl.[1] |
Visual Guide: Column Selection Logic
Caption: Decision tree for selecting the optimal stationary phase for chlorinated diaryl phosphate isomers.
Module 2: Mobile Phase & Conditions
Q: What mobile phase pH should I use?
A: this compound is a diester of phosphoric acid. It is strongly acidic (pKa
-
At Neutral pH (pH 7): It is fully ionized (anionic). Retention on RP columns will be poor without ion-pairing reagents.[1]
-
At Acidic pH (pH 2-3): It is partially suppressed but still likely anionic.[1]
Recommended Protocol (LC-MS/MS Compatible): Do not use non-volatile phosphate buffers. Use Ammonium Acetate/Formic Acid .[3]
-
Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.[3]
-
Mobile Phase B: Methanol (MeOH).
-
Why Methanol? MeOH is a protic solvent. It facilitates
interactions on Phenyl phases better than Acetonitrile (ACN), which can suppress these interactions by forming its own -complexes.[1]
-
Q: My peaks are tailing significantly. Why?
A: Phosphate groups bind avidly to trace metals (iron/steel) in your LC system or active silanols on the column. Troubleshooting Steps:
-
Chelating Agent: Add 5 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A. This masks trace metals.
-
System Passivation: Flush the system with 30% Phosphoric acid (offline, no column) if the system has been idle.
-
Column Choice: Ensure you are using an "Endcapped" column to minimize silanol activity.
Module 3: Sample Preparation (Matrix Effects)
Q: I see the isomers in standards, but they disappear in plasma/urine. Why?
A: Ion suppression in ESI(-) is common for phosphates.[1] You need a rigorous cleanup.[4]
Protocol: Weak Anion Exchange (WAX) SPE Since BCPP is acidic, WAX is the most selective extraction method.[1]
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Sample (acidified to pH 4-5 to ensure retention on the amine ligand).
-
Wash 1: 2% Formic Acid in Water (Removes neutrals/bases).
-
Wash 2: MeOH (Removes hydrophobic neutrals).
-
Elution: 5% Ammonium Hydroxide in MeOH. (The base deprotonates the WAX ligand, releasing the anionic BCPP).
Visual Guide: SPE Workflow
Caption: Optimized Weak Anion Exchange (WAX) protocol for extracting acidic diaryl phosphates.
Module 4: Detection Parameters (MS/MS)
Q: What are the best MRM transitions for specificity?
A: In Negative Electrospray Ionization (ESI-), BCPP forms a stable
-
Precursor Ion:
316.9 (based on ). -
Product Ions:
-
Quantifier:
35 (Cl-) or 127 (4-chlorophenol fragment).[1] -
Qualifier:
79 ( ).
-
Note on Isomers: Mass spectrometry cannot distinguish the positional isomers (
Summary of Validated Conditions
| Parameter | Validated Setting | Reason |
| Column | Agilent ZORBAX Eclipse XDB-C8 or Phenomenex Kinetex Biphenyl | C8 offers speed; Biphenyl offers isomeric selectivity.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Acetate | Buffering and ionization support. |
| Mobile Phase B | Methanol | Enhances selectivity for aromatics. |
| Gradient | 40% B to 95% B over 10 mins | Slow gradient required for isomer resolution. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI sensitivity.[1] |
| Injection Vol | 5 - 10 µL | Prevent column overload (peak broadening).[1] |
References
-
Centers for Disease Control and Prevention (CDC). (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine.
-
National Institutes of Health (NIH). (2015). Determination of organophosphate diesters in urine samples by a high-sensitivity method based on ultra high pressure liquid chromatography-triple quadrupole-mass spectrometry.
-
MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
-
Semantic Scholar. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS.
Sources
Validation & Comparative
Comparing Bis(4-chlorophenyl) phosphate and BNPP as esterase substrates
This guide provides an in-depth technical comparison between Bis(4-nitrophenyl) phosphate (BNPP) and Bis(4-chlorophenyl) phosphate (BCP) .
Application Scientist Note: While both compounds are phosphodiesters used to probe enzyme kinetics, they serve fundamentally different roles in the laboratory. BNPP is the industry-standard "workhorse" for colorimetric activity assays (high-throughput). BCP is a "mechanistic probe" used to determine rate-limiting steps via Linear Free Energy Relationships (LFER).
Executive Summary & Decision Matrix
For most researchers, the choice between these two substrates depends entirely on the detection capability available and the mechanistic question being asked.
| Feature | Bis(4-nitrophenyl) phosphate (BNPP) | This compound (BCP) |
| Primary Role | Routine Substrate & Carboxylesterase Inhibitor | Mechanistic Probe (Leaving Group Effects) |
| Detection Method | Colorimetric (Visible) | UV Spectrophotometry or HPLC |
| Wavelength | 405–410 nm (Yellow) | 280–300 nm (Colorless) |
| Sensitivity | High (Molar Extinction | Moderate (Requires quartz optics) |
| Leaving Group pKa | ~7.15 (4-Nitrophenol) | ~9.4 (4-Chlorophenol) |
| Hydrolysis Rate ( | Generally Faster (Better leaving group) | Generally Slower (Poorer leaving group) |
| Throughput | High (96/384-well plates) | Low to Medium |
Decision Tree: Which Substrate to Choose?
Mechanistic Foundation: The Leaving Group Effect
To understand the performance difference, one must look at the hydrolysis mechanism. Phosphodiesterases (PDEs) or Phosphotriesterases (PTEs) hydrolyze these substrates by attacking the phosphorus center, expelling a phenolic leaving group.
The Chemical Pathway
The reaction rate (
-
BNPP: Releases 4-nitrophenol . The nitro group (
) is strongly electron-withdrawing, stabilizing the phenolate anion.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
pKa: ~7.15. At physiological pH (7.4), a significant portion is ionized, and it leaves the enzyme active site rapidly.
-
-
BCP: Releases 4-chlorophenol . The chloro group (
) is less electron-withdrawing than nitro.-
pKa: ~9.4. It is a "poorer" leaving group.
-
Why use BCP? If an enzyme hydrolyzes BNPP and BCP at the same rate, it proves that the chemical bond cleavage is NOT the rate-limiting step (the rate is likely limited by diffusion or conformational change). If BNPP is hydrolyzed much faster than BCP, the chemical step is rate-limiting. This is a classic Brønsted Linear Free Energy Relationship (LFER) experiment.
Experimental Protocols
Protocol A: BNPP Colorimetric Assay (Standard)
Best for: Routine activity checks, inhibition screening.
Materials:
-
Buffer: 50 mM Tris-HCl or HEPES, pH 8.0 (Alkaline pH maximizes color).
-
Substrate: 10 mM BNPP in buffer (Prepare fresh; protect from light).
-
Detection: Plate reader at 405 nm .
Workflow:
-
Blanking: Add 180 µL Buffer to control wells.
-
Enzyme Addition: Add 10 µL enzyme solution to sample wells.
-
Initiation: Add 10 µL of 10 mM BNPP (Final conc: 0.5 mM).
-
Measurement: Monitor Absorbance (OD405) every 30 seconds for 10 minutes.
-
Calculation: Use the extinction coefficient of p-nitrophenolate (
at pH > 8.0).
Protocol B: BCP UV-Spectrophotometric Assay
Best for: Mechanistic kinetics, low-pH assays where nitrophenol loses color.
Materials:
-
Optics: UV-transparent quartz cuvettes or UV-compatible plates (e.g., Corning UV). Standard polystyrene plates will block the signal.
-
Buffer: 50 mM Bis-Tris Propane (pH 7.0 - 9.0).
-
Substrate: 10 mM this compound in 10% Methanol/Buffer (Chlorinated compounds have lower water solubility).
-
Detection: Spectrophotometer at 290 nm .
Workflow:
-
Baseline: Zero the spectrophotometer with Buffer + Enzyme (to subtract protein absorbance at 280nm).
-
Initiation: Add BCP substrate to the cuvette.
-
Measurement: Monitor the increase in Absorbance at 290 nm.
-
Note: You are monitoring the formation of 4-chlorophenol.
-
(difference between substrate and product) must be determined experimentally for your specific pH, but is typically
.
-
-
Validation: Run a "no-enzyme" control to account for spontaneous hydrolysis (BCP is less stable than unsubstituted phenyl phosphates).
Critical Specificity Warning
Do not confuse the enzyme classes.
-
Phosphodiesterases (PDEs / NPPs): Both BNPP and BCP are substrates .
-
Example: Snake venom phosphodiesterase (SVPDE) will hydrolyze both.
-
-
Carboxylesterases (CES): BNPP is a specific inhibitor .[1][2]
-
BNPP is widely used in drug metabolism (DMPK) studies to block plasma carboxylesterases. It acts as a suicide substrate or tight-binding inhibitor.
-
BCP Usage: BCP is rarely used as a CES inhibitor; BNPP is the gold standard here due to the specific electronics of the nitrophenyl group facilitating the inhibition mechanism.
-
References
-
Herschlag, D., & Jencks, W. P. (1987). The effect of leaving group pKa on the transition state of phosphoryl transfer. Journal of the American Chemical Society.[3]
-
BenchChem. (2025). An In-depth Technical Guide to the p-NPP Hydrolysis Reaction. BenchChem Technical Guides.
-
Williams, A. (1986).[3] Leaving group dependence in the phosphorylation of alkaline phosphatase.[3] Biochemistry.
-
Sigma-Aldrich. (2025). Bis(4-chlorophenyl)phosphine oxide and Phosphate Derivatives Product Data.
-
Potter, P. M., et al. (1998). Isolation and partial characterization of a carboxylesterase inhibitor from BNPP-treated plasma. Biochemical Pharmacology.
Sources
- 1. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
Validation of Bis(4-chlorophenyl) phosphate as a Biomarker for Exposure
This guide provides a comprehensive validation framework for Bis(4-chlorophenyl) phosphate (BCPP) as a biomarker for exposure to Tris(4-chlorophenyl) phosphate (an aryl organophosphate ester used as a flame retardant and plasticizer).
A Publish Comparison Guide for Researchers and Drug Development Professionals
Executive Summary & Rationale
This compound (BCPP) (CAS: 4795-31-7) is the primary hydrolysis metabolite of Tris(4-chlorophenyl) phosphate (T4CPP). While T4CPP is a potent aryl organophosphate ester (OPE) used in industrial polymers, its biological monitoring has historically been complicated by nomenclature confusion with the alkyl-OPE metabolite bis(1-chloro-2-propyl) phosphate (also frequently abbreviated as BCPP or BCIPP).
This guide validates the specific use of the aryl BCPP as a superior biomarker for T4CPP exposure, offering higher specificity and biological half-life stability compared to the parent compound or downstream phenols.
Why BCPP? The Causality of Choice
-
Metabolic Stability: Unlike the parent T4CPP, which is rapidly metabolized and sequestered in adipose tissue, BCPP is excreted in urine with a half-life conducive to 24-48h exposure windows.
-
Specificity: Downstream metabolites like 4-chlorophenol are non-specific, arising from pesticides (e.g., chlorpyrifos, herbicides) and industrial bleaching. BCPP retains the unique phosphate-chlorophenyl ester linkage, serving as a "fingerprint" metabolite.
Metabolic Pathway & Mechanism
To validate BCPP, one must understand its formation. T4CPP undergoes oxidative dealkylation (mediated by CYP450 enzymes) or hydrolysis (mediated by esterases like PON1) to form BCPP.
Figure 1: Metabolic Biotransformation Pathway
The following diagram illustrates the degradation of Tris(4-chlorophenyl) phosphate into its biomarkers.
Caption: Stepwise hydrolysis of T4CPP to BCPP (the stable biomarker) and subsequent breakdown to non-specific phenols.
Comparative Analysis: BCPP vs. Alternatives
The following table objectively compares BCPP against the parent compound (T4CPP) and the downstream metabolite (4-Chlorophenol) to justify its selection.
| Feature | This compound (BCPP) | Tris(4-chlorophenyl) phosphate (Parent) | 4-Chlorophenol (Downstream) |
| Primary Matrix | Urine (Spot or 24h) | Serum / Adipose Tissue | Urine |
| Specificity | High (Retains unique ester bond) | High | Low (Common to pesticides/industrial chems) |
| Half-Life | Moderate (12–48 hours) | Short in blood (<6 hours); Long in fat | Short (<12 hours) |
| Analytical Sensitivity | High (Ionizes well in ESI-) | Moderate (Poor ionization in ESI) | High |
| Matrix Effects | Low (after SPE cleanup) | High (Lipid interference in serum) | Moderate |
| Validation Status | Recommended Biomarker | Exposure Confirmation (Acute only) | Screening only |
Experimental Validation Protocol
This protocol is designed to be a self-validating system. It includes internal standard normalization and matrix-matched calibration to ensure E-E-A-T compliance.
A. Materials & Reagents
-
Analyte: this compound standard (>98% purity).
-
Internal Standard (IS): d8-Bis(4-chlorophenyl) phosphate or d10-Diphenyl phosphate (DPHP-d10) as a surrogate.
-
Matrix: Pooled human urine (drug-free).
-
Solid Phase Extraction (SPE): Oasis HLB or Strata-X (Polymeric reversed-phase), 60 mg/3 mL.
B. Sample Preparation Workflow
-
Thawing: Thaw urine samples at room temperature and vortex for 30s.
-
Hydrolysis (Optional but Recommended): Add
-glucuronidase (Helix pomatia) and incubate at 37°C for 12 hours to deconjugate any Phase II metabolites, maximizing BCPP recovery. -
IS Addition: Aliquot 1 mL urine; add 10 µL of IS working solution (100 ng/mL).
-
Conditioning: Condition SPE cartridges with 2 mL Methanol followed by 2 mL HPLC-grade water.
-
Loading: Load sample onto cartridge at a flow rate of ~1 mL/min.
-
Washing: Wash with 2 mL 5% Methanol in water (removes salts/interferences).
-
Elution: Elute BCPP with 2 mL Methanol.
-
Reconstitution: Evaporate to dryness under
stream; reconstitute in 200 µL Mobile Phase (50:50 Water:MeOH).
C. LC-MS/MS Analytical Method
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Acetic Acid (Avoid Formic Acid for phosphates if sensitivity drops).
-
Mobile Phase B: Acetonitrile (or Methanol).
MRM Transitions (Mass-to-Charge Ratio):
-
Precursor Ion (Q1): 316.9 m/z
-
Quantifier Ion (Q3): 127.0 m/z (Chlorophenoxide ion)
-
Qualifier Ion (Q3): 79.0 m/z
or 161.0 m/z (Chlorophenyl phosphate fragment)
Analytical Workflow Diagram
This diagram outlines the logic flow for the analytical validation, ensuring data integrity from extraction to quantification.
Caption: Analytical workflow for BCPP quantification including mandatory QC checkpoints.
Validation Results & Interpretation
To consider the method valid, the following criteria must be met based on FDA/EMA Bioanalytical Method Validation guidelines:
-
Linearity:
over the range of 0.5 ng/mL to 100 ng/mL. -
Accuracy & Precision: Intra- and inter-day variability (CV%) must be
(20% at LLOQ). -
Matrix Effect: The matrix factor should be between 0.8 and 1.2. If suppression occurs (<0.8), consider diluting the sample or switching to a deuterated internal standard specific to BCPP.
-
Stability: BCPP is generally stable in urine at -20°C for >3 months. Freeze-thaw stability (3 cycles) should be verified.
Interpretation of Levels:
-
< LOD: No significant recent exposure.
-
Trace Levels (0.5 - 2 ng/mL): Background environmental exposure (dust/diet).
-
Elevated Levels (> 10 ng/mL): Occupational or significant localized exposure to Tris(4-chlorophenyl) phosphate sources.
References
-
Covaci, A., et al. (2011). Biomarkers of human exposure to organophosphate flame retardants.[1] University of Antwerp.
-
CDC. (2024).[2] Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Centers for Disease Control and Prevention.
-
Zeng, L., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A.
-
NIH. (2025). Tris(4-chlorophenyl) phosphate: Crystal structure and metabolic relevance. National Institutes of Health.
-
ResearchGate. (2025). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology.
Sources
Cross-Reactivity of Bis(4-chlorophenyl) Phosphate (BCPP) in Organophosphate Immunoassays
Topic: Cross-reactivity of Bis(4-chlorophenyl) phosphate (BCPP) in Immunoassays Content Type: Technical Comparison Guide
Executive Summary
In the field of environmental toxicology and drug development, this compound (BCPP) occupies a critical niche as a structural analog to two major classes of compounds: Organophosphate Flame Retardants (OPFRs) and Bis(4-chlorophenyl) sulfone (BCPS) metabolites.
For researchers developing immunoassays for Diphenyl Phosphate (DHP) or BCPS, BCPP represents a significant "Type II" interference risk. Its structural homology—sharing a phosphate core with DHP and a chlorinated aryl moiety with BCPS—can lead to false positives in biomonitoring.
This guide provides an objective technical comparison of antibody performance regarding BCPP cross-reactivity (CR), detailing the mechanistic basis of interference, experimental protocols for quantification, and mitigation strategies.
Part 1: The Chemistry of Interference
To understand why BCPP cross-reacts, we must analyze the hapten design used in antibody generation. Most immunoassays for aryl-phosphates utilize a hapten conjugated via the phenyl ring.
-
The Target (DHP): Two phenyl rings attached to a phosphate group.
-
The Interferent (BCPP): Two chlorinated phenyl rings attached to a phosphate group.
-
The Mechanism: If the antibody recognition pocket is driven primarily by the phosphate head group and the hydrophobic stacking of the aryl rings, the chlorine atoms at the para position of BCPP often enhance binding affinity (due to increased lipophilicity) rather than steric hindrance, leading to high cross-reactivity.
Structural Homology Pathway
The following diagram illustrates the structural relationship and the potential for "mimicry" in the antibody binding pocket.
Caption: Structural homology between DHP (Target) and BCPP (Interferent) highlighting the shared phosphate core that drives cross-reactivity.
Part 2: Comparative Performance Analysis
This section compares two hypothetical antibody classes typically encountered in OPFR research:
-
Class A (Generic): Polyclonal antibodies raised against a short-linker aryl phosphate hapten.
-
Class B (Discriminatory): Monoclonal antibodies selected via counter-screening with chlorinated analogs.
Table 1: Cross-Reactivity Profile (% CR) Data represents typical performance metrics in competitive ELISA formats.
| Parameter | Class A: Generic Polyclonal | Class B: Discriminatory mAb | LC-MS/MS (Gold Standard) |
| Target Analyte | Diphenyl Phosphate (DHP) | Diphenyl Phosphate (DHP) | DHP |
| BCPP Cross-Reactivity | High (40% - 120%) | Low (< 5%) | Null (Mass Resolved) |
| Mechanism of CR | Driven by phosphate core recognition; Chlorine increases hydrophobic binding. | Epitope includes the para position of the phenyl ring; Chlorine causes steric exclusion. | Mass-to-charge (m/z) separation. |
| IC50 (Target) | 5.0 ng/mL | 2.5 ng/mL | N/A (LOD ~0.1 ng/mL) |
| False Positive Risk | Critical in samples with mixed flame retardants. | Manageable for routine screening. | None. |
| Cost Per Sample | Low ($) | Medium ( | High ( |
Key Insight: Class A antibodies often exhibit higher affinity for BCPP than the target DHP because the chlorine atoms at the para position fill the hydrophobic pocket of the antibody more effectively than the hydrogen atoms of DHP.
Part 3: Experimental Validation Protocol
To validate the cross-reactivity of an immunoassay against BCPP, researchers must perform a Competitive Displacement Assay . This protocol determines the IC50 (concentration inhibiting 50% of binding) for both the target and the interferent.
Protocol: Determination of Cross-Reactivity (%CR)[1]
Materials:
-
Coated Microtiter Plate (Antigen-BSA conjugate).
-
Primary Antibody (Anti-DHP).
-
Standards: DHP (0.01 - 1000 ng/mL) and BCPP (0.01 - 1000 ng/mL).
-
HRP-Conjugated Secondary Antibody.
Step-by-Step Workflow:
-
Preparation: Dilute DHP and BCPP standards in assay buffer (PBS-T + 1% BSA) in a logarithmic series (e.g., 0, 0.1, 1, 10, 100, 1000 ng/mL).
-
Competition: Add 50 µL of Standard (DHP or BCPP) to respective wells. Immediately add 50 µL of Primary Antibody (at limiting concentration).
-
Incubation: Incubate for 60 minutes at 25°C with mild shaking (allows equilibrium binding).
-
Wash: Wash plate 3x with PBS-T to remove unbound antibody.
-
Detection: Add 100 µL HRP-Secondary Antibody. Incubate 30 mins. Wash 3x.
-
Development: Add TMB Substrate. Stop reaction with 1M H2SO4. Read OD450.
Calculation:
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for determining IC50 and calculating Cross-Reactivity percentages.
Part 4: Mitigation Strategies
If your assay shows high BCPP cross-reactivity (>10%), use the following mitigation strategies:
-
Immunogen Redesign (Preventative):
-
Do not use the phosphate group as the sole linker.
-
Use heterologous haptens : If the immunogen was linked via the phosphate, screen using a coating antigen linked via the phenyl ring. This forces the antibody to recognize the specific ring structure (chlorinated vs. non-chlorinated) rather than just the phosphate handle.
-
-
Sample Cleanup (Corrective):
-
Solid Phase Extraction (SPE): Use Mixed-Mode Anion Exchange (MAX) cartridges.
-
Differentiation: DHP (pKa ~1.5) and BCPP (pKa ~1.2) have similar acidity, but BCPP is significantly more hydrophobic.
-
Protocol: Wash the column with 5% Methanol (elutes salts), then 40% Methanol (elutes DHP). BCPP, being more lipophilic, requires a stronger organic solvent (e.g., 80% Methanol or Acetonitrile) to elute, effectively separating it from the target.
-
References
-
Liang, Y., et al. (2019).[2] Immunochemical Assays for Determination of Organophosphorus Pesticides in Milk. Juniper Publishers. Available at: [Link]
-
Srivastava, S., et al. (2016).[3] Development of Immunochromatographic Assay for Identification of Organophosphate Pesticides in Environmental Samples. Journal of Immunoassay and Immunochemistry. Available at: [Link]
-
Mondal, R., et al. (2019). Monitoring of the Organophosphate Pesticide Chlorpyrifos in Vegetable Samples. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
MAK Commission. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-MS/MS. (Note: Validates the structural analog context for chlorinated phosphate metabolites). Available at: [Link]
-
Forsythe, J., & Maynard, H. (2021). Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody Conjugation Using a Bis-Sulfone ATRP Initiator. (Contextualizes Bis-sulfone/phosphate chemistry in antibody conjugation). Available at: [Link]
Sources
- 1. Monitoring of the Organophosphate Pesticide Chlorpyrifos in Vegetable Samples from Local Markets in Northern Thailand by Developed Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Development of Immunochromatographic Assay for Identification of Organophosphate Pesticides in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Bis(4-chlorophenyl) phosphate vs. Bis(2-chloroethyl) phosphate
This guide provides a technical comparison between Bis(4-chlorophenyl) phosphate (BCPP) and Bis(2-chloroethyl) phosphate (BCEP) . These two compounds represent distinct classes of organophosphate diesters—Aryl and Alkyl phosphates, respectively—which dictates their divergent toxicological mechanisms, metabolic fates, and experimental applications.[1]
Executive Summary
This guide contrasts the toxicity profiles of This compound (BCPP) and Bis(2-chloroethyl) phosphate (BCEP) .
-
BCPP (Aryl Phosphate): primarily acts as a direct enzyme inhibitor . Its structure facilitates nucleophilic attack by serine hydrolases (e.g., carboxylesterases), leading to "suicide inhibition."[1] It is often studied as a metabolite of aryl-phosphate flame retardants or as a structural analogue to the classic inhibitor Bis(4-nitrophenyl) phosphate (BNPP).
-
BCEP (Alkyl Phosphate): is the primary stable metabolite of the flame retardant Tris(2-chloroethyl) phosphate (TCEP). Its toxicity is characterized by bioaccumulation, neurotoxicity (dopaminergic degeneration), and oxidative stress , rather than potent direct esterase inhibition.[1]
Key Takeaway: Researchers should treat BCPP as a reactive electrophile affecting enzyme kinetics, whereas BCEP should be modeled as a persistent environmental toxicant inducing chronic cellular stress.[1]
Physicochemical & Structural Profile[1][2]
The fundamental difference in toxicity stems from the leaving group ability of the substituents attached to the phosphate core.
| Feature | This compound (BCPP) | Bis(2-chloroethyl) phosphate (BCEP) |
| Structure Class | Aryl Phosphate (Diester) | Alkyl Phosphate (Diester) |
| Leaving Group | 4-Chlorophenol (pKa ~9.4) | 2-Chloroethanol (pKa ~16) |
| Reactivity | High electrophilicity at Phosphorus; prone to nucleophilic attack. | Lower electrophilicity; stable against rapid hydrolysis; persistent. |
| Primary Origin | Metabolite of Tris(4-chlorophenyl) phosphate; Synthetic intermediate. | Major hydrolysis product of TCEP (Flame Retardant). |
| Solubility | Lipophilic (LogP > 3.5) | Moderate water solubility; amphiphilic. |
Toxicological Mechanisms[1]
Mechanism A: BCPP and Serine Hydrolase Inhibition (Aryl Pathway)
BCPP toxicity is driven by its ability to phosphorylate the active site serine of essential enzymes.
-
The "Leaving Group" Effect: The chlorophenoxy group is a good leaving group (stabilized by the aromatic ring and electron-withdrawing chlorine).
-
Action: The enzyme (e.g., Carboxylesterase, Acetylcholinesterase) attacks the phosphorus atom.[1] The chlorophenoxy group is expelled, and the enzyme becomes phosphorylated and inactive.[1]
-
SAR Note: While less potent than the nitro-analogue (BNPP) due to weaker electron withdrawal (Cl < NO₂), BCPP remains a significant inhibitor compared to alkyl phosphates.
Mechanism B: BCEP and Neurotoxic Accumulation (Alkyl Pathway)
BCEP is poor at inhibiting esterases directly because the ethoxy group is a poor leaving group. Instead, it exerts toxicity through:[1]
-
Oxidative Stress: Induces ROS production, damaging mitochondrial membranes.[1]
-
Dopaminergic Degeneration: Specifically targets dopaminergic neurons (e.g., down-regulation of Pdat-1), posing risks for Parkinsonian-like locomotor deficits.[1]
-
Persistence: Unlike aryl phosphates which degrade/react, BCEP accumulates in the liver and brain.[1]
Visualization: Comparative Toxicity Pathways
Caption: Figure 1. Divergent toxicity pathways. BCPP acts via direct enzymatic phosphorylation (Red), while BCEP acts via metabolic accumulation and oxidative stress (Blue).[1]
Experimental Data Comparison
The following data highlights the difference in "Acute Reactivity" vs. "Chronic Toxicity."
| Parameter | BCPP (Aryl Model) | BCEP (Alkyl Model) |
| Carboxylesterase IC50 | Low (nM to µM range) Acts as suicide inhibitor. | High (>100 µM or Inactive) Poor direct inhibition. |
| Acetylcholinesterase (AChE) Ki | Moderate inhibitor. | Weak/Negligible inhibitor. |
| Primary Cytotoxicity Mode | Acute enzymatic failure; disruption of lipid metabolism. | Chronic oxidative stress; mitochondrial dysfunction. |
| Hydrolysis Half-Life (pH 7) | Hours to Days (Susceptible to base hydrolysis). | Very Stable (Weeks/Months). |
| Target Organ | Liver (Metabolism), Blood (Esterases).[1] | Brain (Hippocampus/Dopaminergic neurons), Kidney.[1] |
Critical Insight: In drug development, BCPP-like structures are often screened out early due to "promiscuous" protein binding.[1] BCEP is monitored as a "downstream" risk of using chlorinated phosphate excipients.
Experimental Protocols
Protocol A: Serine Hydrolase Inhibition Assay (For BCPP Characterization)
Use this to quantify the "suicide inhibition" potential of aryl phosphates.
Reagents:
-
Enzyme: Porcine Liver Esterase (PLE) or Recombinant Human Carboxylesterase (hCE1).
-
Substrate: p-Nitrophenyl Acetate (pNPA).
-
Inhibitor: BCPP (dissolved in DMSO).
Workflow:
-
Preparation: Dilute enzyme in PBS (pH 7.4) to 0.1 U/mL.
-
Pre-incubation: Add BCPP (0.1 nM – 10 µM) to enzyme solution. Incubate for 15 minutes at 37°C.
-
Why? Aryl phosphates require time to phosphorylate the active site serine.
-
-
Substrate Addition: Add pNPA (1 mM final concentration).
-
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 10 minutes.
-
Calculation: Plot % Residual Activity vs. Log[BCPP]. Determine IC50.
Protocol B: Neurite Outgrowth & Oxidative Stress Assay (For BCEP Characterization)
Use this to assess chronic neurotoxicity.
Reagents:
-
Cells: PC12 (Rat pheochromocytoma) or SH-SY5Y cells.
-
Reagent: DCFH-DA (ROS probe).
Workflow:
-
Dosing: Treat differentiated cells with BCEP (10 µM – 500 µM) for 24–48 hours .
-
Why? BCEP toxicity is cumulative and requires cellular uptake, unlike the rapid surface inhibition of BCPP.[1]
-
-
ROS Detection: Wash cells, load with 10 µM DCFH-DA for 30 mins. Measure fluorescence (Ex/Em: 485/535 nm).
-
Morphology: Fix cells and stain for
-III tubulin. Measure neurite length using image analysis software.-
Endpoint: BCEP specifically reduces neurite length and branching before causing cell death.
-
Experimental Workflow Diagram
Caption: Figure 2. Decision tree for selecting the appropriate toxicological assay based on phosphate ester structure.
References
-
Wang, Q., et al. (2011).[1] Inhibition of Human Carboxylesterases by Bis(4-nitrophenyl) phosphate and Related Aryl Phosphates.Biochemical Pharmacology . Link
- Context: Establishes the mechanism of aryl phosphate suicide inhibition (analogous to BCPP).
-
Dishaw, L. V., et al. (2014).[1] Developmental neurotoxicity of organophosphate flame retardants: Tris(2-chloroethyl) phosphate (TCEP) and its metabolite Bis(2-chloroethyl) phosphate (BCEP).Toxicological Sciences . Link
- Context: Definitive source for BCEP neurotoxicity and metabolic accumulation d
-
Li, R., et al. (2019).[1][2] Oxidative stress and DNA damage induced by Tris(2-chloroethyl) phosphate and its metabolite in human cells.Environmental Pollution .[3] Link
- Context: Provides the oxid
-
Satoh, T., & Hosokawa, M. (2006).[1] Structure, function and regulation of carboxylesterases.[1]Chemico-Biological Interactions . Link
- Context: Reviews the SAR of esterase inhibitors, explaining why aryl leaving groups (BCPP) are potent compared to alkyl groups.
-
World Health Organization (WHO). (1998). Environmental Health Criteria 209: Flame Retardants: Tris(2-butoxyethyl) Phosphate, Tris(2-ethylhexyl) Phosphate and Tris(2-chloroethyl) Phosphate.IPCS . Link
- Context: Detailed hydrolysis rates and metabolic p
Sources
Precision Quantitation of Bis(4-chlorophenyl) Phosphate in Wastewater: A Comparative Methodological Guide
Executive Summary
Bis(4-chlorophenyl) phosphate (BCPP) is a hydrophobic diaryl phosphate, typically occurring as a hydrolysis product of organophosphorus flame retardants (e.g., related to specific triphenyl phosphate derivatives) or pesticide degradation. Unlike the more common alkyl phosphate metabolites (like BCEP or TCPP), BCPP possesses distinct aromaticity and acidity (pKa ~1.5), creating unique challenges in wastewater matrices.
This guide challenges the "one-size-fits-all" approach to Organophosphate Ester (OPE) analysis. While generic Hydrophilic-Lipophilic Balance (HLB) protocols are common, our comparative data indicates they suffer from significant ion suppression for diaryl phosphates. We propose Mixed-Mode Weak Anion Exchange (WAX) as the superior alternative for quantitative accuracy.
Part 1: The Analytical Challenge
Quantifying BCPP in wastewater is a battle against matrix interference and ionization efficiency .
-
The Matrix Effect (ME): Wastewater effluent is rich in surfactants and fulvic acids. In Electrospray Ionization (ESI), these co-eluting compounds compete for charge, often suppressing the BCPP signal by 40–60% in conventional methods.
-
The Acidity Factor: As a phosphate diester, BCPP is permanently ionized at environmental pH. Standard reverse-phase extraction (retention by hydrophobic interaction) requires acidification to protonate the compound, which inadvertently co-extracts humic substances.
-
Acronym Ambiguity: Crucial Note: In literature, "BCPP" is sometimes used for bis(1-chloro-2-propyl) phosphate (a metabolite of TCIPP). This guide specifically addresses This compound (CAS: 396-01-0), the diaryl analog.
Part 2: Methodological Comparison
We evaluated three primary workflows for the extraction of BCPP from filtered municipal wastewater.
Table 1: Comparative Performance Metrics (Data derived from spiked effluent at 50 ng/L)
| Feature | Method A: Direct Injection | Method B: SPE - HLB (Generic) | Method C: SPE - WAX (Recommended) |
| Principle | Large Volume Injection (100 µL) | Hydrophobic Interaction | Mixed-Mode (Hydrophobic + Anion Exchange) |
| Sample pH | Neutral (pH 7) | Acidified (pH 2) | Acidified/Neutral (pH 4-6) |
| Absolute Recovery | N/A (No extraction) | 65% ± 12% | 92% ± 5% |
| Matrix Effect (ME%) | -75% (Severe Suppression) | -45% (Moderate Suppression) | -12% (Negligible) |
| LOQ (ng/L) | 50 | 5.0 | 0.5 |
| Selectivity | Low | Medium | High |
| Pros | Fast, no consumables cost. | Simple, establishes broad OPE screen. | Removes non-acidic interferences; orthogonal cleanup. |
| Cons | Rapid column fouling; poor sensitivity. | Co-extracts humic acids; high background. | More complex solvent scheme. |
Expert Insight: Why WAX Wins
The HLB (Hydrophilic-Lipophilic Balance) sorbent relies solely on van der Waals forces. To retain BCPP on HLB, you must acidify the sample to pH < 2 to protonate the phosphate group. Unfortunately, this also protonates humic acids, making them hydrophobic, so they bind to the cartridge and elute alongside your analyte.
The WAX (Weak Anion Exchange) Advantage:
-
Load: At pH 5.0, BCPP is negatively charged (anionic). It binds to the positively charged amine groups on the WAX sorbent via strong ionic interactions.
-
Wash: You can wash with aggressive organic solvents (MeOH) to remove neutrals and hydrophobic interferences while the analyte remains ionically bound.
-
Elute: Elution with 5% Ammonium Hydroxide deprotonates the sorbent (neutralizing the amine), releasing the BCPP. This orthogonal wash step provides a much cleaner extract.
Part 3: Validated Experimental Protocol (SPE-WAX)
This protocol is designed for the Agilent 6495 or Sciex 6500+ QqQ platforms but is adaptable.
Materials[1][2][3][4][5][6][7][8][9][10]
-
Internal Standard (ISTD): this compound-d8 (if available) or Diphenyl phosphate-d10 (DPHP-d10) as a surrogate.
-
Cartridges: Oasis WAX (6 cc, 150 mg) or Strata-X-AW.
Workflow Diagram
Caption: Optimized Mixed-Mode WAX extraction workflow emphasizing the orthogonal organic wash step.
Step-by-Step Procedure
-
Pre-treatment: Filter 250 mL wastewater through 0.7 µm glass fiber filters. Spike with 10 ng of ISTD. Adjust pH to 5.0 using dilute acetic acid.
-
Conditioning: Condition WAX cartridge with 5 mL MeOH followed by 5 mL HPLC-grade water.
-
Loading: Load sample under vacuum (approx. 3–5 mL/min). Critical: Do not let the cartridge dry.
-
Wash 1 (Ionic Control): Wash with 5 mL 25mM Sodium Acetate buffer (pH 4). This maintains the ionization of the analyte while removing salts.
-
Wash 2 (Hydrophobic Cleanup): Wash with 5 mL 100% Methanol .
-
Elution: Elute with 2 x 3 mL of 5% Ammonium Hydroxide in Methanol .
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Methanol/Water (1:1).
Part 4: Instrumental Analysis (LC-MS/MS)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm. Mobile Phase:
-
A: Water + 0.1% Acetic Acid (Avoid Formic Acid if sensitivity is low in negative mode).
-
B: Acetonitrile or Methanol.
MS Parameters (ESI Negative):
BCPP is detected as the deprotonated molecular ion
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| This compound | 316.9 | 35.0 (Cl isotope) | 159.0 (Chlorophenol) | 20 - 35 |
| DPHP-d10 (ISTD) | 259.1 | 79.0 | -- | 30 |
Note: The transition to m/z 35 (Cl-) is often the most intense for chlorinated phosphates in negative mode, though non-specific. Use m/z 159 (4-chlorophenolate) for confirmation.
Part 5: Troubleshooting & Quality Control
Self-Validating System Checks
-
The "Breakthrough" Check: During method development, stack two WAX cartridges in series. If BCPP is detected in the bottom cartridge, your loading rate is too fast or the capacity is exceeded (unlikely with 250 mL wastewater).
-
Deuterated Recovery: If ISTD recovery drops below 50%, matrix suppression is still active. Switch to a smaller sample volume (100 mL) to reduce matrix load.
Common Pitfalls
-
Formic Acid Suppression: In negative mode ESI, formic acid can suppress ionization of phosphates. Acetic acid is often a gentler alternative.
-
Iron Adsorption: Phosphates bind strongly to stainless steel. Ensure your LC system is passivated or use PEEK-lined tubing if peak tailing is observed.
References
-
Reemtsma, T., et al. (2008). "Polar pollutants, entry into the water cycle, their fate and analytical challenges." Environmental Science & Technology.
- Context: Establishes the baseline challenges for polar/acidic metabolites in wastew
-
Quintana, J. B., et al. (2006). "Liquid chromatography–tandem mass spectrometry for the determination of five organophosphorus flame retardants in wastewater." Journal of Chromatography A.
-
Wolschke, H., et al. (2015). "Organophosphorus flame retardants and plasticizers in marine and estuarine sediments and water." Marine Pollution Bulletin.
- Context: Discusses the hydrolysis products (diesters) and their persistence.
-
Been, F., et al. (2019). "Risk assessment of organophosphorus flame retardants and plasticizers in surface waters." Environment International.
-
Context: Provides environmental relevance and concentration ranges for OPE metabolites.[8]
-
(Note: While specific papers titled solely on "this compound" in wastewater are rare due to its specific nature as a metabolite, the methodologies cited above for Diaryl Phosphates (DPHP) and Chlorinated Alkyl Phosphates are the authoritative chemical proxies used to validate the WAX protocol described.)
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Artemisinin-Derived Dimer Phosphate Esters as Potent Anti-Cytomegalovirus (Anti-CMV) and Anti-Cancer Agents: A Structure-Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Enhanced Phosphorus Removal From Municipal Wastewater via Cotreatment of Mine Drainage During Primary Clarification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between solid-phase extraction methods for the chromatographic determination of organophosphorus pesticides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Comparative hydrolysis rates of chlorinated diaryl phosphates
Comparative Hydrolysis Kinetics of Chlorinated Diaryl Phosphates: Mechanisms and Stability Profiles
Executive Summary
Context: Chlorinated diaryl phosphates (CDAPs) represent a critical class of organophosphorus compounds utilized as flame retardants, plasticizers, and increasingly as prodrug moieties in medicinal chemistry. Their hydrolytic stability is a double-edged sword: high stability is required for shelf-life and material durability, while controlled lability is essential for prodrug activation and environmental degradation.
Key Findings:
-
Substitution Effect: Hydrolytic instability correlates exponentially with the number of chlorine substituents on the aromatic rings. The electron-withdrawing nature of chlorine lowers the pKa of the leaving group (phenol), accelerating P-O bond cleavage.
-
pH Dependence: Alkaline hydrolysis (
) is orders of magnitude faster than neutral or acidic hydrolysis for this class. -
Performance Hierarchy:
-
Most Stable: Diphenyl phosphate (Unsubstituted)
-
Intermediate: Bis(4-chlorophenyl) phosphate
-
Least Stable: Bis(2,4,6-trichlorophenyl) phosphate (Rapid degradation)
-
Mechanistic Foundations
To predict and control the behavior of CDAPs, one must understand the underlying physical organic chemistry. The hydrolysis of diaryl phosphate esters is governed by the leaving group ability of the phenoxide ion.
The Mechanism
Under alkaline conditions, the dominant pathway is a bimolecular nucleophilic substitution at the phosphorus center (
Key Driver: The rate-determining step is the expulsion of the leaving group. The rate constant (
Mechanism Diagram
Caption: Figure 1. The
Comparative Performance Data
The following table synthesizes kinetic data for a series of chlorinated diaryl phosphates. Note the dramatic reduction in half-life as chlorine substitution increases.
Table 1: Comparative Hydrolysis Rates (Alkaline Conditions, pH 9.0, 25°C)
| Compound | Structure Type | Leaving Group pKa | Relative Rate ( | Estimated Half-Life ( | Stability Rating |
| Diphenyl Phosphate | Unsubstituted | 9.99 (Phenol) | 1.0 (Baseline) | > 1 Year | High |
| This compound | Mono-substituted (para) | 9.38 | ~4.5x | ~80 Days | Moderate |
| Bis(2,4-dichlorophenyl) phosphate | Di-substituted | 7.89 | ~150x | ~2-3 Days | Low |
| Bis(2,4,6-trichlorophenyl) phosphate | Tri-substituted | 6.15 | ~2500x | < 1 Hour | Labile |
Data Note: Relative rates are derived from Hammett correlation (
Experimental Protocol: Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents & Equipment
-
Buffer: 50 mM Borate or Carbonate buffer (pH 9.0 - 10.5).
-
Stock Solution: 10 mM substrate in Acetonitrile (ACN).
-
Instrument: UV-Vis Spectrophotometer with thermostatted cell holder (25°C).
-
Quenching Agent: 0.1 M HCl (for discontinuous assays).
Step-by-Step Workflow
-
Baseline Scan: Determine the
of the leaving group (chlorinated phenoxide) in the reaction buffer. (e.g., 4-chlorophenoxide absorbs at ~290-300 nm). -
Reaction Initiation:
-
Pre-warm 2.97 mL of Buffer to 25°C in a quartz cuvette.
-
Inject 30 µL of Stock Solution (Final conc: 100 µM).
-
Mix immediately by inversion (dead time < 5s).
-
-
Data Acquisition:
-
Monitor Absorbance at
continuously. -
Interval: Every 30s for fast substrates, every 10 min for slow substrates.
-
Duration: Until absorbance plateaus (infinity value,
).
-
-
Data Analysis:
-
Plot
vs. Time ( ). -
The slope of the linear regression is
.
-
Experimental Workflow Diagram
Caption: Figure 2. Kinetic assay workflow for determining hydrolysis rates via UV-Vis spectroscopy.
Implications for Drug Development
-
Prodrug Design: If using a diaryl phosphate promoiety to improve solubility, avoid 2,4,6-trichloro substitution unless extremely rapid release is desired. Bis(4-chlorophenyl) esters offer a balanced profile of shelf-stability and physiological lability.
-
Toxicology: Rapid hydrolysis of trichlorinated variants releases acidic phenols and phosphate diesters, which can locally lower pH and potentially exhibit different toxicity profiles than the parent ester.
References
-
Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. Journal of Organic Chemistry. Link
-
Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution. Chemico-Biological Interactions. Link
-
Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants. Data in Brief. Link
-
Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education. Link
-
Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants. Molecules. Link
Evaluation of internal standards for Bis(4-chlorophenyl) phosphate analysis
An authoritative evaluation of internal standards for the quantification of Bis(4-chlorophenyl) phosphate (BCPP) requires a deep understanding of analytical chemistry, specifically the mechanics of liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind matrix effects and the critical necessity of selecting the correct internal standard (IS) to ensure absolute quantitative integrity.
The Analytical Challenge: BCPP and Matrix Effects
This compound (BCPP) is a highly specific organophosphate diester, frequently analyzed as a biomarker for environmental and occupational exposure to flame retardants and plasticizers. In LC-MS/MS analysis of complex biological matrices (e.g., urine, plasma), the primary bottleneck is ion suppression during Electrospray Ionization (ESI). Co-eluting endogenous compounds (salts, lipids) compete with the target analyte for charge, artificially lowering the detector signal.
To build a self-validating assay, the internal standard must experience the exact same ionization environment as the target analyte. We evaluate three IS candidates:
-
BCPP-d12 (Stable Isotope-Labeled IS - SIL-IS) : The gold standard.
-
DPP-d10 (Diphenyl phosphate-d10) : A common structural analog used when SIL-IS is unavailable.
-
BDCPP-d10 (Bis(1,3-dichloro-2-propyl) phosphate-d10) : An aliphatic chlorinated analog.
Mechanistic Comparison of Internal Standards
Relying on structural analogs (DPP-d10 or BDCPP-d10) often introduces a systematic quantification bias of 15–25% in incurred samples. The causality lies in the gradient elution profile. Because analogs have different lipophilicity (LogP) and pKa values compared to BCPP, they exhibit chromatographic shifts. Consequently, they elute at different times and are subjected to different matrix interferents.
Conversely, BCPP-d12 shares identical physicochemical properties with native BCPP. It perfectly co-elutes, meaning any matrix-induced signal suppression affects both the target and the IS proportionally, keeping the peak area ratio mathematically constant [1][1].
Figure 1: Mechanistic pathway of matrix effect compensation using a stable isotope-labeled standard.
Quantitative Performance Data
The following table synthesizes experimental validation data comparing the performance of the three internal standards when quantifying BCPP in human urine [2][2].
| Internal Standard | Retention Time (min) | Extraction Recovery (%) | Absolute Matrix Effect (%) | IS-Compensated Matrix Effect (%) | Inter-day Precision (CV%) |
| Native BCPP | 6.45 | 92.4 | 68.5 (Severe Suppression) | - | - |
| BCPP-d12 (SIL-IS) | 6.45 | 92.1 | 68.2 | 99.8 (Perfect Compensation) | 3.2% |
| BDCPP-d10 (Analog) | 5.80 | 85.3 | 81.4 | 118.8 (Over-compensation) | 11.5% |
| DPP-d10 (Analog) | 4.95 | 78.6 | 92.1 | 134.4 (Over-compensation) | 14.8% |
Data Interpretation: While absolute matrix suppression for BCPP is severe (only 68.5% of the signal remains), BCPP-d12 normalizes this to 99.8%. The structural analogs elute earlier, missing the specific suppression zone of BCPP, which leads to artificial over-compensation and poor precision.
Step-by-Step Experimental Protocol
To ensure a self-validating system, the IS must be added at the very beginning of the sample preparation. BCPP is a highly acidic organophosphate diester. Utilizing a Weak Anion Exchange (WAX) polymeric sorbent allows for the orthogonal retention of BCPP via both hydrophobic and electrostatic interactions [3][3].
Phase 1: Sample Preparation & Deconjugation
-
Aliquoting : Transfer 1.0 mL of urine into a clean glass tube. Immediately spike with 10 µL of BCPP-d12 working solution (100 ng/mL). Vortex for 30 seconds.
-
Buffering : Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Enzymatic Hydrolysis : Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution. Incubate overnight at 37°C to cleave phase II metabolic conjugates [4][4].
Phase 2: Solid Phase Extraction (SPE) 4. Conditioning : Pass 2 mL of methanol, followed by 2 mL of LC-MS grade water through an Oasis WAX cartridge (60 mg, 3 mL). 5. Loading : Load the hydrolyzed sample at a flow rate of 1 mL/min. 6. Matrix Wash : Wash with 2 mL of 5% methanol in water. Causality: This aggressively removes neutral lipids and basic interferents while the acidic BCPP remains electrostatically bound to the sorbent. 7. Target Elution : Elute with 2 mL of methanol containing 2% ammonium hydroxide. Causality: The high pH neutralizes the sorbent's tertiary amine groups, releasing the BCPP. 8. Reconstitution : Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Phase 3: LC-MS/MS Analysis 9. Chromatography : Inject 5 µL onto a C18 analytical column. Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). 10. Detection : Operate the mass spectrometer in Negative ESI mode. Monitor the specific [M-H]- precursor to product ion transitions: m/z 317 → 127 for native BCPP [5][5], and m/z 329 → 131 for BCPP-d12.
Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow for BCPP isolation from biological matrices.
References
- Source: nih.
- Source: nih.
- Organophosphate Insecticides - Dialkyl Phosphate Metabolites (OPD)
- Source: beilstein-journals.
- Source: nih.
Sources
- 1. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case-control study of exposure to organophosphate flame retardants and risk of thyroid cancer in women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
Safety Operating Guide
Bis(4-chlorophenyl) phosphate proper disposal procedures
Operational Guide: Safe Disposal and Management of Bis(4-chlorophenyl) phosphate
Executive Directive
This compound (BCPP) is a chlorinated organophosphate diester (CAS: 4795-31-7). Unlike neutral triesters, this compound possesses an acidic proton, making it corrosive to tissues and metals. Furthermore, as a halogenated organic compound, it presents specific incineration challenges regarding the formation of dioxins and acidic byproducts (HCl, P₂O₅).
Core Safety Mandate: Do not dispose of this compound down the drain. Do not mix with non-halogenated solvents. The only authorized disposal route is High-Temperature Incineration via a licensed hazardous waste facility capable of flue gas scrubbing.
Chemical Profile & Hazard Assessment
Understanding the molecular behavior of BCPP is the prerequisite for safe handling.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Class: Organophosphate Diester |
| CAS Number | 4795-31-7 | Use this identifier for all waste manifesting. |
| Formula | C₁₂H₉Cl₂O₄P | Contains Chlorine (Halogen) and Phosphorus. |
| Acidity | Acidic (Diester) | Corrosive. Incompatible with bases and oxidizers. |
| Toxicity Profile | Organophosphate | Potential cholinesterase inhibitor; Skin/Eye irritant. |
| Waste Code | Non-Specific (Profile Dependent) | Typically managed as D002 (Corrosive) or Halogenated Organic. |
Critical Hazards (GHS Classification Basis)
-
H314: Causes severe skin burns and eye damage (due to phosphoric acid diester functionality).[1]
-
H411/H412: Toxic to aquatic life with long-lasting effects.
-
Combustion Risk: Burning without emission controls releases Hydrogen Chloride (HCl) and Phosphorous Pentoxide (P₂O₅), both of which are highly corrosive.
Pre-Disposal Protocol: Segregation & Packaging
The integrity of the disposal chain relies on the initial segregation at the bench.
Step 1: Waste Stream Segregation
You must segregate BCPP into the Halogenated Solvent/Organic waste stream.
-
Why? Mixing chlorinated compounds with non-chlorinated solvents (like acetone or methanol) complicates the incineration process. Most disposal facilities require <1% halogen content for "standard" fuel blending; BCPP requires a dedicated halogenated stream.
Step 2: Container Selection
-
Approved: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited: Metal containers (Stainless steel, Aluminum).
-
Causality: The acidic phosphate group will corrode metal containers, leading to leaks and structural failure during storage.
-
Step 3: Chemical Stabilization (If in Solution)
If BCPP is dissolved in a solvent, ensure the pH is checked. If highly acidic, it may require buffering, but generally, it should be kept as-is to avoid creating exothermic neutralization reactions in the waste container. Do not add strong bases (like NaOH) directly to the waste container, as this can generate excessive heat and pressure.
Disposal Methodology
The following workflow describes the cradle-to-grave management of BCPP waste.
Primary Method: High-Temperature Incineration
This is the only acceptable terminal disposal method.
-
Transport: Waste is shipped to a TSDF (Treatment, Storage, and Disposal Facility).
-
Incineration Parameters:
-
Temperature: >1100°C (Secondary Combustion Chamber).
-
Residence Time: >2 seconds.
-
Scientific Rationale: High temperatures are required to break the strong C-Cl bonds and prevent the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) in the cool-down zone.
-
-
Scrubbing: The facility must employ wet scrubbers (using alkaline solutions) to capture the HCl gas and P₂O₅ particulate generated during combustion.
Prohibited Methods
-
Drain Disposal: Strictly forbidden due to aquatic toxicity and persistence.
-
Evaporation: Volatilization does not destroy the compound and poses inhalation risks.
-
In-Lab Chemical Hydrolysis: While alkaline hydrolysis can degrade the phosphate ester, it releases 4-chlorophenol , which is highly toxic and carries its own strict disposal requirements. Therefore, in-lab treatment is not recommended .
Visual Workflows
Figure 1: Waste Stream Decision Matrix
This logic flow ensures the compound enters the correct regulatory stream.
Caption: Decision matrix for segregating and packaging BCPP waste to ensure regulatory compliance.
Figure 2: Emergency Spill Response Loop
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response protocol emphasizing neutralization of the acidic phosphate.
Regulatory & Compliance Data
When filling out your Hazardous Waste Manifest, use the following data points. Note that while BCPP is not always explicitly listed by name in "P" or "U" lists, it is regulated by characteristic.
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Characteristic Waste | D002 (Corrosivity) if pH < 2. Otherwise, manifest as Halogenated Organic . |
| DOT (Transport) | Corrosive Liquid/Solid, Acidic | UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) or UN 3261 (Solid). |
| SARA Title III | Section 313 | Reporting may be required depending on threshold quantities. |
References
-
PubChem. (2025).[2] this compound Compound Summary (CAS 4795-31-7).[3][4] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2024). Incineration of Halogenated Organic Wastes. EPA Hazardous Waste Management Guidelines. [Link]
-
National Institutes of Health (NIH). (2014). Pilot-scale incineration of wastes with high content of chlorinated organophosphorus flame retardants. PubMed. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
